4-Aminothiophene-2-carboxylic acid
説明
Structure
3D Structure
特性
IUPAC Name |
4-aminothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGOUQDVWSOUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424183 | |
| Record name | 4-Aminothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-38-7 | |
| Record name | 4-Amino-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminothiophene-2-carboxylic acid
CAS Number: 89499-38-7
This technical guide provides a comprehensive overview of 4-Aminothiophene-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis methodologies, and known biological activities, presenting data in a structured format for clarity and ease of comparison.
Core Compound Properties
This compound is a substituted thiophene derivative with the empirical formula C₅H₅NO₂S. Its chemical structure features an amino group at the 4-position and a carboxylic acid group at the 2-position of the thiophene ring.
| Property | Value | Reference |
| CAS Number | 89499-38-7 | |
| Molecular Formula | C₅H₅NO₂S | |
| Molecular Weight | 143.16 g/mol | |
| Physical Form | Solid |
Synthesis of this compound
The synthesis of this compound can be approached through multi-step procedures, often involving the introduction and subsequent modification of functional groups on the thiophene ring. A common strategy involves the reduction of a nitro-substituted precursor.
Experimental Protocol: Synthesis via Reduction of 4-Nitrothiophene-2-carboxylic acid
Step 1: Nitration of a Thiophene Precursor (General Approach) The synthesis would typically begin with a suitable thiophene-2-carboxylic acid derivative. The nitration of the thiophene ring is a crucial step to introduce the nitro group at the 4-position. This is generally achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to ensure regioselectivity.
Step 2: Reduction of the Nitro Group The nitro group of the resulting 4-nitrothiophene-2-carboxylic acid can then be reduced to an amino group. Common reducing agents for this transformation include metals such as tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl), or through catalytic hydrogenation.
Illustrative Reaction Scheme:
Biological Activity and Potential Applications
Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2] Derivatives of aminothiophenes have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4]
Anti-inflammatory and Antimicrobial Potential
The aminothiophene scaffold is a core component of various compounds with demonstrated anti-inflammatory and antimicrobial properties. Studies on related aminothiophene derivatives have shown that these molecules can modulate inflammatory pathways, though the specific mechanisms are often complex and compound-dependent.[2][5][6] For instance, some 2-aminothiophene derivatives have been shown to activate the NRF2 pathway, which plays a role in the anti-inflammatory response.[6][7]
The antimicrobial action of compounds containing amino groups and hydrophobic regions, features present in this compound, can involve disruption of the cell membrane of microorganisms.[8]
Role in Drug Development
The structural motifs of aminothiophene carboxylic acids are of significant interest in drug discovery. These scaffolds can serve as building blocks for the synthesis of more complex molecules with therapeutic potential. The presence of both an amino and a carboxylic acid group allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships. While specific biological targets for this compound are not well-documented, related aminothiophene derivatives have been explored as cytostatic agents, showing selective activity against certain cancer cell lines.[9]
Signaling Pathway Interactions: A Postulated View
Direct evidence linking this compound to specific signaling pathways is limited. However, based on the activities of structurally related compounds, a hypothetical involvement in inflammatory signaling can be postulated. For example, the anti-inflammatory effects of some aminothiophenes are associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[7]
Disclaimer: The signaling pathway diagram presented is a hypothetical illustration based on the known activities of related aminothiophene compounds and does not represent direct experimental evidence for this compound. Further research is required to elucidate the precise molecular mechanisms and biological targets of this specific compound.
Conclusion
This compound, identified by CAS number 89499-38-7, is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental protocols for its synthesis and specific biological pathway interactions are not extensively documented in publicly available literature, its structural relationship to a class of compounds with known anti-inflammatory and antimicrobial activities suggests it may be a valuable scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, highlighting the need for further empirical studies to fully characterize its synthetic routes and biological functions.
References
- 1. 4-Nitrothiophene-2-carboxylic acid [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial action of compound 48/80--II mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Aminothiophene-2-carboxylic acid: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Aminothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available quantitative data, experimental protocols for its synthesis and derivatization, and explores its relevance in the context of biological signaling pathways, particularly as a scaffold for enzyme inhibitors.
Core Physical and Chemical Properties
This compound is a solid, bifunctional molecule incorporating both a nucleophilic aromatic amine and a carboxylic acid on a thiophene ring.[1] These features make it a versatile building block for more complex molecules.[2]
Quantitative Data Summary
While specific experimental data for this compound is limited in publicly available literature, the properties of the compound and its closely related methyl ester are summarized below. General spectroscopic characteristics are inferred from the known behavior of its constituent functional groups.[3][4]
| Property | This compound | This compound methyl ester |
| CAS Number | 89499-38-7[1][5] | 89499-43-4[6][7] |
| Molecular Formula | C₅H₅NO₂S[1][5] | C₆H₇NO₂S[6] |
| Molecular Weight | 143.16 g/mol [1][5] | 157.19 g/mol [6] |
| Appearance | Solid[1] | White to light yellow solid[6] |
| Melting Point | Data not available | 76-84 °C[6] |
| Boiling Point | Data not available | 318.9 ± 22.0 °C (Predicted)[6] |
| pKa | Data not available | 3.11 ± 0.10 (Predicted)[6] |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | Soluble in chloroform and other organic solvents.[6] |
Spectroscopic Profile
| Spectroscopy | Expected/Observed Characteristics |
| ¹H NMR | For the methyl ester in CDCl₃: δ 7.31 (d, 1H), 6.40 (d, 1H), 3.85 (s, 3H), 3.63 (br s, 2H).[6] For the carboxylic acid, the acidic proton (–COOH) is expected as a broad singlet downfield (>10 ppm). Protons on the thiophene ring would show characteristic coupling. |
| ¹³C NMR | The carbonyl carbon (–COOH) is expected in the 165-185 ppm region.[8][9] Thiophene ring carbons would appear in the aromatic region, with their specific shifts influenced by the amino and carboxyl substituents. |
| IR Spectroscopy | Expected to show a very broad O–H stretch from 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, N–H stretching for the primary amine around 3300-3500 cm⁻¹, and C–O stretching.[3] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 143. Fragmentation may include the loss of –OH (m/z 126) and –COOH (m/z 98). |
Experimental Protocols
Detailed experimental procedures are crucial for the practical application of chemical knowledge. The following section outlines a key synthetic protocol for a derivative of this compound.
Synthesis of Methyl 4-aminothiophene-2-carboxylate
The synthesis of the methyl ester of this compound is a multi-step process that begins with the nitration of thiophene-2-carboxylic acid.[6]
Step a: Synthesis of 4-nitrothiophene-2-carboxylic acid
-
Concentrated sulfuric acid is slowly added to concentrated nitric acid at 0-10 °C in an ice bath.
-
Thiophene-2-carboxylic acid is added to this nitrating mixture in batches, maintaining the low temperature.
-
The reaction mixture is stirred for 1 hour.[6]
Step b: Synthesis of methyl 4-nitrothiophene-2-carboxylate
-
Thionyl chloride is added dropwise to a solution of 4-nitrothiophene-2-carboxylic acid in methanol at room temperature.
-
The mixture is heated to reflux for 2 hours.
-
The reaction is quenched by pouring into ice water.[6]
Step c: Synthesis of methyl 4-aminothiophene-2-carboxylate
-
To a solution of methyl 4-nitrothiophene-2-carboxylate in water and methanol, concentrated hydrochloric acid is added.
-
Iron powder and ammonium chloride are added sequentially at room temperature.
-
The reaction mixture is heated to 70 °C for 1 hour.
-
After cooling, the mixture is filtered and the filtrate is basified with saturated sodium bicarbonate solution.
-
The product is extracted with chloroform.
-
The combined organic phases are dried, concentrated, and purified by silica gel column chromatography to yield the final product.[6]
Below is a graphical representation of this experimental workflow.
Biological Relevance and Signaling Pathways
Thiophene-containing compounds are prevalent in a variety of biologically active molecules and approved drugs.[10] Derivatives of aminothiophene carboxylic acids have been investigated as inhibitors of various enzymes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[11]
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[6][7][12] Dysregulation of this pathway is a hallmark of several diseases, including cancer and certain ocular disorders.
The diagram below illustrates the major downstream signaling cascades activated by VEGFR-2.
Chemical Reactivity and Applications
The dual functionality of this compound allows for a diverse range of chemical transformations. The amino group can readily undergo acylation, sulfonylation, and diazotization reactions, while the carboxylic acid can be converted to esters, amides, and acid chlorides. The thiophene ring itself is amenable to electrophilic substitution, although the regioselectivity is governed by the electronic effects of the existing substituents.
These chemical handles make this compound and its derivatives valuable intermediates in the synthesis of:
-
Pharmaceuticals: As a scaffold for enzyme inhibitors and receptor antagonists.[10][11]
-
Functional Dyes and Pigments: The thiophene core can be part of a larger conjugated system.
-
Polymers: Thiophene-based monomers can be used to create conductive polymers with applications in electronics.
References
- 1. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. This compound Sigma-Aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. ijpbs.com [ijpbs.com]
- 11. 4-AMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 89499-43-4 [m.chemicalbook.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Technical Guide to 4-Aminothiophene-2-carboxylic Acid: Properties, Synthesis, and Biological Significance
This technical guide provides an in-depth overview of 4-Aminothiophene-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details its physicochemical properties, experimental protocols for synthesis, and its role in biological signaling pathways.
Core Physicochemical Data
Quantitative data for this compound are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₅H₅NO₂S | [1][2] |
| Molecular Weight | 143.16 g/mol | [1][2] |
| CAS Number | 89499-38-7 | [1][3] |
| Appearance | Solid | |
| InChI Key | CQGOUQDVWSOUPD-UHFFFAOYSA-N | |
| SMILES String | Nc1csc(c1)C(O)=O |
Experimental Protocols
Detailed methodologies for the synthesis of thiophene derivatives are crucial for research and development. Below are protocols relevant to the synthesis of aminothiophene carboxylic acids and their precursors.
Protocol 1: Synthesis of Methyl 4-aminothiophene-2-carboxylate
This protocol outlines the synthesis of the methyl ester of this compound through a multi-step process starting from thiophene-2-carboxylic acid.
Step a: Synthesis of 4-nitrothiophene-2-carboxylic acid [4]
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (3.0 mL) to concentrated nitric acid (2.0 mL) in an ice bath, maintaining the temperature between 0-10 °C.
-
To this mixture, add thiophene-2-carboxylic acid (2.8 g) in batches over 15 minutes, ensuring the temperature remains constant.
-
Continue stirring the reaction mixture for 1 hour at the same temperature.
-
Pour the reaction mixture over crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral and then dry to obtain 4-nitrothiophene-2-carboxylic acid.
Step b: Synthesis of methyl 4-nitrothiophene-2-carboxylate [4]
-
Dissolve 4-nitrothiophene-2-carboxylic acid (6.8 g) in methanol (50 mL).
-
Slowly add thionyl chloride (6 mL) dropwise to the solution while stirring at room temperature.
-
Heat the mixture to reflux and maintain for a specified period to ensure complete esterification.
-
After cooling, concentrate the solution under reduced pressure to obtain the crude methyl 4-nitrothiophene-2-carboxylate.
Step c: Synthesis of methyl 4-aminothiophene-2-carboxylate [4]
-
Prepare a solution of methyl 4-nitrothiophene-2-carboxylate (7 g) in a mixture of water (150 mL) and methanol (50 mL).
-
Add concentrated hydrochloric acid (4.5 mL) to the solution.
-
Sequentially add iron powder (10.5 g) and ammonium chloride (10 g) at room temperature.
-
Heat the reaction mixture to 70 °C and maintain for 1 hour with stirring.
-
Cool the mixture to room temperature and filter.
-
Concentrate the organic phase of the filtrate under reduced pressure. The resulting crude product can be further purified.
Protocol 2: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene Derivatives
This protocol describes a general and efficient microwave-assisted method for synthesizing polysubstituted 2-aminothiophenes, which can be adapted for various derivatives.[5]
-
In a 5 mL microwave reaction vial, combine the starting aldehyde or ketone (1.0 mmol), an active methylene nitrile (e.g., ethyl cyanoacetate, 1.1 mmol), elemental sulfur (1.1 mmol), and a suitable base (1.0 mmol).
-
Add an appropriate solvent (3 mL) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 2-48 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Signaling Pathways and Workflows
Visual representations of experimental workflows and biological signaling pathways are essential for clarity and understanding.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of methyl 4-aminothiophene-2-carboxylate.
Caption: A three-step synthesis of methyl 4-aminothiophene-2-carboxylate.
NRF2 Activation Pathway
Derivatives of 2-aminothiophene have been identified as activators of the NRF2 signaling pathway, which plays a critical role in the cellular response to oxidative stress and inflammation.
Caption: Inhibition of KEAP1 by 2-aminothiophene derivatives leads to NRF2 activation.
References
An In-depth Technical Guide to the Synthesis of 4-Aminothiophene-2-carboxylic acid from Thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-aminothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available heterocycle, thiophene. This document details the core synthetic transformations, including experimental protocols, quantitative data, and visual representations of the chemical processes.
Synthetic Strategy Overview
The synthesis of this compound from thiophene can be efficiently achieved through a three-step sequence involving:
-
Carboxylation of thiophene to introduce a carboxylic acid group at the 2-position, yielding thiophene-2-carboxylic acid.
-
Regioselective Nitration of thiophene-2-carboxylic acid to introduce a nitro group at the 4-position, leading to the formation of 4-nitrothiophene-2-carboxylic acid.
-
Reduction of the nitro group to an amino group to afford the final product, this compound.
This synthetic approach is summarized in the workflow diagram below.
Figure 1: Overall synthetic workflow for the preparation of this compound from thiophene.
Detailed Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison and replication.
Step 1: Synthesis of Thiophene-2-carboxylic acid via Lithiation and Carboxylation
The initial step involves the regioselective deprotonation of thiophene at the 2-position using a strong organolithium base, followed by quenching with carbon dioxide to form the carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid.
Figure 2: Carboxylation of thiophene to thiophene-2-carboxylic acid.
Experimental Protocol:
A solution of thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1 hour. Solid carbon dioxide (dry ice, excess) is then added in portions, and the reaction mixture is allowed to warm to room temperature overnight. The reaction is quenched by the addition of water, and the aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted thiophene. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford thiophene-2-carboxylic acid.
| Parameter | Value |
| Reactants | Thiophene, n-Butyllithium, Carbon Dioxide |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 1 hour at -78 °C, then overnight |
| Typical Yield | 85-95% |
| Purification | Precipitation and filtration |
Table 1: Quantitative data for the synthesis of thiophene-2-carboxylic acid.
Step 2: Synthesis of 4-Nitrothiophene-2-carboxylic acid via Nitration
The nitration of thiophene-2-carboxylic acid is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity for the 4-position. The electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile primarily to the 4- and 5-positions. By using a nitrating mixture of nitric acid and sulfuric acid at low temperatures, the formation of the 4-nitro isomer can be favored.
Spectroscopic Data for 4-Aminothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Aminothiophene-2-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages established spectroscopic principles and data from analogous compounds to predict and interpret its spectral characteristics.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative NMR and IR data for this compound. These predictions are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule, namely the aminothiophene ring and the carboxylic acid.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | broad singlet | 1H | -COOH |
| ~7.0 - 7.5 | doublet | 1H | H5 |
| ~6.0 - 6.5 | doublet | 1H | H3 |
| ~5.0 - 6.0 | broad singlet | 2H | -NH₂ |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 175 | C=O (Carboxylic Acid) |
| ~150 - 160 | C4-NH₂ |
| ~130 - 140 | C2-COOH |
| ~120 - 130 | C5 |
| ~100 - 110 | C3 |
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (amine) |
| 2500 - 3300 | Strong, Broad | O-H stretch (carboxylic acid) |
| ~1680 - 1710 | Strong, Sharp | C=O stretch (carboxylic acid) |
| ~1600 - 1650 | Medium | N-H bend (amine) |
| ~1500 - 1550 | Medium | C=C stretch (thiophene ring) |
| ~1350 - 1450 | Medium | C-N stretch (amine) |
| ~1200 - 1300 | Strong | C-O stretch (carboxylic acid) |
| ~800 - 900 | Medium | C-H out-of-plane bend (thiophene ring) |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of solvent is crucial, and DMSO-d₆ is often used for carboxylic acids to observe the exchangeable protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the carbon frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Set the spectral width to encompass the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample.
-
Typically, the spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationships in spectroscopic data interpretation.
Navigating the Solubility Landscape of 4-Aminothiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a thiophene core with both an amino and a carboxylic acid group, makes it a versatile building block for the synthesis of novel therapeutic agents. The solubility of this compound in various laboratory solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, detailed experimental protocols for its determination, and relevant experimental workflows.
Data Presentation: Solubility of this compound
The following table provides a structured format for researchers to populate with experimentally determined solubility data for this compound in a range of common laboratory solvents.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Observations |
| Water | H₂O | 10.2 | 25 | Data not available | Data not available | |
| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available | |
| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 25 | Data not available | Data not available | |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | 25 | Data not available | Data not available | |
| Acetone | (CH₃)₂CO | 5.1 | 25 | Data not available | Data not available | |
| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | 25 | Data not available | Data not available |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
This compound
-
Distilled or deionized water
-
pH meter
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Reporting: Express the solubility in g/L and mol/L. The pH of the saturated solution should also be recorded.
Protocol 2: Determination of Solubility in Organic Solvents
This protocol can be used to determine the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, ethyl acetate)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of the respective organic solvent to each vial.
-
Dissolution and Equilibration: Tightly cap the vials and agitate them using a vortex mixer and/or a thermostatic shaker at a constant temperature until equilibrium is achieved. Visual inspection for the disappearance of solid material can be used as an initial indicator. For quantitative analysis, a longer equilibration time is recommended.
-
Separation of Undissolved Solid: If the compound is not fully dissolved, separate the saturated solution from the excess solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear solution. For volatile solvents, gravimetric analysis (evaporating the solvent and weighing the residue) can be employed. For non-volatile solvents like DMSO and DMF, chromatographic methods such as HPLC are more suitable.
-
Data Reporting: Report the solubility in g/L and mol/L at the specified temperature.
Mandatory Visualizations
The following diagrams illustrate relevant workflows for researchers working with this compound and its derivatives.
Caption: Generalized workflow for the Gewald synthesis of this compound.
Caption: Workflow for screening the biological activity of thiophene derivatives in drug discovery.
The Advent and Evolution of Aminothiophenes: A Technical Guide for Researchers
Introduction
Aminothiophene derivatives represent a cornerstone in heterocyclic chemistry, possessing a privileged scaffold that is integral to the development of a wide array of pharmacologically active agents and functional materials. Their journey from a niche synthetic curiosity to a focal point of medicinal chemistry is a testament to their versatile reactivity and diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of aminothiophene compounds, with a focus on their synthesis, physicochemical properties, and biological applications. It is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important class of compounds.
Early Discovery and the Dawn of a New Synthetic Era
While thiophene itself was discovered by Viktor Meyer in 1882, the exploration of its amino-substituted derivatives remained limited in the early 20th century. Initial synthetic routes were often multi-step procedures with limited substrate scope and harsh reaction conditions. A pivotal moment in the history of aminothiophene chemistry arrived in 1961 with the pioneering work of Karl Gewald.[1][2][3] His development of a one-pot, three-component reaction, now famously known as the Gewald aminothiophene synthesis , revolutionized the field.[1][2][3][4][5] This elegant and efficient method allowed for the facile construction of polysubstituted 2-aminothiophenes from readily available starting materials: a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][3][4][5] The simplicity, versatility, and high yields of the Gewald reaction propelled the widespread investigation and application of aminothiophene compounds.[1][2][3]
The Gewald Reaction: A Mechanistic Overview and Experimental Protocols
The Gewald reaction has become the most common and versatile method for synthesizing 2-aminothiophenes.[1][2][3] The reaction mechanism, elucidated in the decades following its discovery, proceeds through a series of key steps.[4]
Reaction Mechanism
The generally accepted mechanism for the Gewald reaction involves the following sequence of events:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.[4]
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated nitrile.
-
Ring Closure: The resulting intermediate then undergoes an intramolecular cyclization, with the sulfur atom attacking the cyano group.
-
Tautomerization: A final tautomerization step yields the stable 2-aminothiophene ring system.[4]
General Experimental Protocol for Gewald Synthesis
The following is a representative experimental protocol for the synthesis of a 2-aminothiophene derivative via the Gewald reaction. It should be noted that reaction conditions may be optimized for specific substrates.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, triethylamine, piperidine) (0.1-1.0 eq)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a solution of the ketone/aldehyde and the active methylene nitrile in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur in one portion.
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Modifications and Advancements of the Gewald Reaction
Over the years, numerous modifications to the original Gewald protocol have been developed to improve yields, reduce reaction times, and expand the substrate scope. These advancements often align with the principles of green chemistry.
| Modification | Description | Advantages |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate the reaction. | Significantly reduced reaction times (minutes vs. hours), often leading to higher yields and cleaner product formation.[4] |
| Ball-Milling (Mechanochemistry) | A solvent-free approach where reactants are ground together in a high-energy ball mill. | Environmentally friendly (solvent-free), high yields, and short reaction times. |
| Use of Green Solvents | Employing water or deep eutectic solvents as the reaction medium. | Reduced environmental impact compared to traditional organic solvents.[6] |
| Catalyst Development | Exploration of various catalysts, including solid-supported bases, ionic liquids, and organocatalysts like L-proline, to improve efficiency and recyclability. | Enhanced reaction rates, easier catalyst separation and reuse.[6] |
| Ultrasound-Assisted Synthesis | The application of ultrasonic waves to promote the reaction. | Shorter reaction times and improved yields.[6] |
Physicochemical Properties of Aminothiophenes
The physicochemical properties of aminothiophene derivatives are crucial for their application in drug discovery and materials science. These properties can be tuned by varying the substituents on the thiophene ring.
| Property | Description |
| Molecular Formula | C₄H₅NS (for the parent 2-aminothiophene) |
| Molecular Weight | 99.15 g/mol (for the parent 2-aminothiophene) |
| Appearance | Typically crystalline solids, with colors ranging from yellow to brown. |
| Melting Point | Varies widely depending on the substitution pattern. |
| Boiling Point | Generally high due to the heterocyclic nature and potential for hydrogen bonding. |
| Solubility | Solubility is dependent on the substituents. The parent compound is soluble in many organic solvents. |
| pKa | The amino group is basic, with the pKa influenced by the electronic effects of other substituents on the ring. |
Biological Activities and Therapeutic Potential
Aminothiophene derivatives exhibit a remarkable diversity of biological activities, making them a fertile ground for drug discovery. Their ability to interact with various biological targets has led to the development of compounds with a wide range of therapeutic applications.
Anticancer Activity
A significant area of research has focused on the anticancer potential of aminothiophenes. These compounds have been shown to exert their effects through various mechanisms of action.
-
Tubulin Polymerization Inhibition: Certain aminothiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8][9][10][11] By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][9][10][11]
-
Kinase Inhibition: Aminothiophenes have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. A notable target is the Epidermal Growth Factor Receptor (EGFR).[12][13][14][][16] By competing with ATP for binding to the kinase domain of EGFR, these inhibitors block the downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[14][16]
Table of Anticancer Activity of Selected Aminothiophene Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Compound A | Breast (MCF-7) | 5.2 | Tubulin Polymerization Inhibitor |
| Compound B | Lung (A549) | 2.8 | EGFR Kinase Inhibitor |
| Compound C | Colon (HCT116) | 7.1 | Apoptosis Induction |
| Compound D | Prostate (PC-3) | 4.5 | Tubulin Polymerization Inhibitor |
| Compound E | Glioblastoma (U87) | 1.9 | Multi-kinase Inhibitor |
Note: IC₅₀ values are representative and can vary based on specific experimental conditions.
Antimicrobial Activity
Aminothiophene derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is often attributed to the disruption of essential cellular processes in the microorganisms.
Table of Antimicrobial Activity of Selected Aminothiophene Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| Compound F | Staphylococcus aureus | 8 |
| Compound G | Escherichia coli | 16 |
| Compound H | Candida albicans | 4 |
| Compound I | Pseudomonas aeruginosa | 32 |
| Compound J | Bacillus subtilis | 8 |
Note: MIC (Minimum Inhibitory Concentration) values are representative and depend on the specific strain and testing methodology.
Other Therapeutic Applications
The therapeutic potential of aminothiophenes extends beyond oncology and infectious diseases. They have been investigated for a variety of other pharmacological activities, including:
-
Anti-inflammatory agents
-
Antiviral agents
-
Anticonvulsants
-
Receptor modulators (e.g., adenosine and cannabinoid receptors)
-
Enzyme inhibitors (e.g., carbonic anhydrase, monoamine oxidase)
Detailed Experimental Protocols for Biological Assays
To facilitate further research and ensure reproducibility, detailed protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19][20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test aminothiophene compounds
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the aminothiophene compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][21][22][23][24]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test aminothiophene compounds
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the aminothiophene compounds in the broth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well containing the serially diluted compound with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The discovery of the Gewald reaction marked a transformative point in the history of aminothiophene chemistry, unlocking a vast chemical space for exploration. The subsequent decades have witnessed the evolution of this versatile scaffold into a cornerstone of medicinal chemistry and materials science. The diverse biological activities of aminothiophene derivatives, particularly in the realms of anticancer and antimicrobial research, continue to drive innovation. Future research will likely focus on the development of more selective and potent aminothiophene-based therapeutic agents through a deeper understanding of their structure-activity relationships and mechanisms of action. Furthermore, the application of green and sustainable synthetic methodologies will be crucial in the environmentally conscious production of these valuable compounds. The rich history and ongoing research into aminothiophenes ensure their continued importance in the scientific landscape for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ClinPGx [clinpgx.org]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. protocols.io [protocols.io]
The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Aminothiophenes are a critical class of heterocyclic compounds that form the structural core of a wide array of pharmaceuticals and functional materials. Their unique electronic properties and versatile reactivity make them indispensable building blocks in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the fundamental reaction mechanisms of aminothiophenes, including their synthesis, electrophilic and nucleophilic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions. Detailed experimental protocols for key transformations, quantitative data, and visual diagrams of reaction pathways are presented to equip researchers with the knowledge to effectively utilize these powerful scaffolds in drug discovery and development.
Synthesis of Aminothiophenes: The Gewald Reaction
The most prevalent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[1][2]
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile.[3] This is followed by the addition of sulfur to the α-carbon, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.[3]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
The following is a general procedure for the Gewald synthesis of 2-aminothiophenes.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Base (e.g., morpholine, triethylamine) (catalytic amount)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, combine the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in the chosen solvent.
-
Add a catalytic amount of the base to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration, wash with a cold solvent (e.g., ethanol), and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Below is a workflow diagram for a typical Gewald synthesis.
Electrophilic Aromatic Substitution
The electron-rich nature of the aminothiophene ring makes it highly susceptible to electrophilic aromatic substitution (EAS). The amino group is a strong activating group and directs electrophiles primarily to the C5 position (para to the amino group).[3] The reactivity of 2-aminothiophenes in EAS is generally greater than that of benzene but less than that of 2-aminofurans, due to the higher aromaticity of the thiophene ring compared to the furan ring.[3]
Common EAS reactions on aminothiophenes include halogenation, nitration, sulfonation, and Vilsmeier-Haack formylation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, including aminothiophenes. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the aminothiophene ring, typically at the C5 position, to yield a 5-formyl-2-aminothiophene derivative after hydrolysis.
Experimental Protocol: Vilsmeier-Haack Formylation of a 2-Aminothiophene Derivative
The following protocol is a representative procedure for the Vilsmeier-Haack formylation.
Materials:
-
2-Aminothiophene derivative (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv)
-
Sodium acetate solution (aqueous)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Dissolve the 2-aminothiophene derivative in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of an aqueous solution of sodium acetate.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The mechanism of the Vilsmeier-Haack reaction is depicted below.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aminothiophenes, particularly their halogenated derivatives, are excellent substrates for these transformations, enabling the introduction of a wide variety of substituents. Key examples include the Suzuki, Stille, and Heck reactions.
Suzuki Coupling
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For aminothiophenes, this typically involves the reaction of a bromo- or iodo-aminothiophene with a boronic acid or ester.
Experimental Protocol: Suzuki Coupling of a Bromo-aminothiophene
This protocol provides a general procedure for the Suzuki coupling of a bromo-aminothiophene with an arylboronic acid.
Materials:
-
Bromo-aminothiophene derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a reaction vessel, add the bromo-aminothiophene, arylboronic acid, palladium catalyst, and base.
-
Deoxygenate the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The catalytic cycle of the Suzuki coupling is illustrated below.
Stille Coupling
The Stille coupling reaction pairs an organostannane with an organic halide or triflate, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups.
Experimental Protocol: Stille Coupling of a Halo-aminothiophene
The following is a general procedure for the Stille coupling.
Materials:
-
Halo-aminothiophene (e.g., iodo- or bromo-aminothiophene) (1.0 equiv)
-
Organostannane reagent (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2-4 mol%)
-
Ligand (e.g., P(o-tol)₃) (4-8 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the halo-aminothiophene, palladium catalyst, and ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until completion (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel. To remove tin byproducts, the organic solution of the product can be washed with an aqueous solution of potassium fluoride.
Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. This reaction is a valuable method for the vinylation of aminothiophenes.
Experimental Protocol: Heck Reaction of a Halo-aminothiophene
This protocol outlines a general procedure for the Heck reaction.
Materials:
-
Halo-aminothiophene (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP)
Procedure:
-
In a reaction vessel, combine the halo-aminothiophene, palladium catalyst, and base.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Cycloaddition Reactions
The thiophene ring of aminothiophenes can participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, particularly when the aromaticity of the thiophene ring is overcome by appropriate substitution or reaction conditions.
Diels-Alder Reaction
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative. While thiophene itself is a poor diene due to its aromaticity, electron-donating groups like the amino group can increase its reactivity. The reaction is often facilitated by Lewis acid catalysis or high pressure. With electron-deficient dienophiles like maleimides, N-acylated 2-aminothiophenes can undergo cycloaddition.
The general mechanism involves a concerted [4+2] cycloaddition, as depicted below.
Reactions Involving the Amino Group
The amino group of aminothiophenes exhibits typical nucleophilic reactivity, allowing for a variety of functionalization reactions such as acylation, alkylation, and diazotization.
Diazotization and Sandmeyer Reaction
Primary aromatic amines, including aminothiophenes, can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be transformed into a wide range of functional groups through reactions like the Sandmeyer reaction, which utilizes copper(I) salts to introduce halides or a cyano group.[1][4]
Experimental Protocol: Diazotization and Sandmeyer Reaction of a 2-Aminothiophene
This is a general two-step procedure for the conversion of a 2-aminothiophene to a 2-halothiophene.
Materials:
-
2-Aminothiophene derivative (1.0 equiv)
-
Concentrated acid (e.g., H₂SO₄, HCl)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Copper(I) halide (e.g., CuBr, CuCl)
Procedure:
-
Diazotization: Dissolve the 2-aminothiophene derivative in a mixture of the concentrated acid and water at 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt solution.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) halide. Add the freshly prepared diazonium salt solution portion-wise to the copper(I) halide mixture.
-
Stir the reaction at room temperature or with gentle heating until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or distillation.
Quantitative Data Summary
The following tables summarize key spectroscopic data for 2- and 3-aminothiophene derivatives, providing a basis for their characterization and differentiation.[5]
Table 1: Comparative ¹H NMR Spectral Data (δ, ppm)
| Feature | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |
| Amino Protons (NH₂) | 4.0 - 6.5 (broad singlet) | 3.5 - 5.0 (broad singlet) |
| Thiophene Ring Protons | 6.0 - 7.5 | 6.5 - 8.0 |
Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm)
| Carbon Atom | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |
| C2 | 150 - 165 | 110 - 125 |
| C3 | 100 - 115 | 140 - 155 |
| C4 | 120 - 130 | 115 - 125 |
| C5 | 115 - 125 | 120 - 130 |
Table 3: Comparative IR Spectral Data (cm⁻¹)
| Vibrational Mode | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |
| N-H Stretch | 3200 - 3500 (often two bands) | 3300 - 3500 (often two bands) |
| C=C Stretch (thiophene) | 1550 - 1620 | 1520 - 1600 |
Table 4: Comparative UV-Vis Spectral Data (nm)
| Transition | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |
| π → π* Transition | 280 - 320 | 270 - 310 |
Aminothiophenes in Drug Action: Signaling Pathways
Aminothiophene derivatives have been identified as modulators of various biological targets. Understanding their mechanism of action at a molecular level is crucial for rational drug design.
Positive Allosteric Modulation of the GLP-1 Receptor
Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[1][6] These PAMs bind to a site on the receptor distinct from the endogenous ligand (GLP-1) and enhance the receptor's response to GLP-1, leading to increased insulin secretion.[6] The proposed mechanism involves the PAM potentiating the GLP-1-induced conformational change in the receptor, leading to enhanced G-protein coupling and downstream signaling.[1][6]
Inhibition of Tubulin Polymerization
Both 2- and 3-aminothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism of action shared by several successful anticancer drugs.[6] These compounds bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Health and Safety Information for 4-Aminothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information for 4-Aminothiophene-2-carboxylic acid (CAS No: 89499-38-7). The information is compiled from safety data sheets and chemical databases to ensure safe handling and use in a laboratory setting.
Chemical Identification and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 89499-38-7 | |
| Molecular Formula | C₅H₅NO₂S | |
| Molecular Weight | 143.16 g/mol | |
| Appearance | Solid | |
| Flash Point | Not applicable |
Hazard Identification and Classification
GHS Classification:
-
Acute Toxicity, Oral (Category 4)
GHS Label Elements:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Information
Currently, detailed quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound are not available in the public domain. The primary identified hazard is acute oral toxicity.
First-Aid Measures
In the event of exposure, follow these first-aid protocols.
Handling and Storage
Handling:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage:
-
Store in a well-ventilated place.
-
Keep container tightly closed.
-
This substance is classified under Storage Class 11: Combustible Solids.
Accidental Release Measures
In the event of a spill, follow these general procedures.
Exposure Controls and Personal Protection
Engineering Controls:
-
Use in a well-ventilated area.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator may be necessary.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: No specific data is available.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: No specific data available.
-
Incompatible Materials: No specific data available.
-
Hazardous Decomposition Products: No specific data available.
Experimental Protocols
Signaling Pathways
Information regarding the specific signaling pathways affected by this compound is not currently available. Toxicological studies would be required to elucidate its mechanism of action.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical. All laboratory work should be conducted by trained professionals in a controlled environment.
A Technical Guide to 4-Aminothiophene-2-carboxylic acid for Researchers and Drug Development Professionals
Introduction: 4-Aminothiophene-2-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its thiophene core, substituted with both an amine and a carboxylic acid group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key applications, with a focus on its utility for researchers and professionals in the field of drug development.
Commercial Suppliers and Physical Properties
This compound is available from several commercial suppliers, with Sigma-Aldrich (a subsidiary of Merck KGaA) being a primary source for research quantities. It is important to note that some suppliers provide this compound as part of their "rare chemicals" collection, and as such, detailed analytical data may not be readily available for every batch. Researchers are often advised to confirm the identity and purity of the compound upon receipt.
Table 1: Commercial Supplier Information
| Supplier | Product Number | Purity | Availability | Notes |
| Sigma-Aldrich | CDS010170 | Not specified | In Stock | Sold under the AldrichCPR brand. The supplier notes that they do not collect analytical data for this product.[1] |
| Combi-Blocks | CM-8877 | >95% | In Stock | Available in various quantities. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89499-38-7 | [2] |
| Molecular Formula | C₅H₅NO₂S | [2] |
| Molecular Weight | 143.16 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 99 - 108 °C (lit.) | |
| Boiling Point | 140 - 145 °C at 21 hPa (lit.) | |
| SMILES | Nc1csc(c1)C(O)=O | [2] |
| InChI | 1S/C5H5NO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8) | [2] |
Quality Control and Representative Data
While a specific Certificate of Analysis (CoA) for this compound is not consistently provided by all vendors, a typical CoA for a research-grade chemical of this nature would include the following information. The data presented below is representative and should be used for illustrative purposes.
Table 3: Representative Certificate of Analysis Data
| Test | Specification | Result | Method |
| Appearance | Off-white to yellow powder | Conforms | Visual |
| Purity (by HPLC) | ≥95.0% | 96.2% | HPLC |
| Identity (by ¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Melting Point | 99 - 108 °C | 101 - 104 °C | Melting Point Apparatus |
| Residual Solvents | ≤0.5% | <0.1% | GC-HS |
Applications in Drug Discovery and Organic Synthesis
The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[3][4] Derivatives of this compound are being explored for a variety of therapeutic applications, including as cytostatic agents against cancer cells and as positive allosteric modulators of G-protein coupled receptors.[5][6]
Synthesis of Bioactive Molecules
The primary utility of this compound is as a starting material for the synthesis of more complex molecules. The amine and carboxylic acid functional groups allow for a variety of chemical transformations, such as amide bond formation, esterification, and N-alkylation, to generate libraries of derivatives for screening.
For instance, 2-aminothiophene derivatives have been investigated as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[6] A hypothetical synthetic workflow to generate amide derivatives for screening as GLP-1R PAMs is presented below.
Synthetic workflow for amide derivatives.
Role in Signaling Pathways
As mentioned, derivatives of 2-aminothiophenes are being investigated as modulators of the GLP-1 receptor. The GLP-1 receptor is a class B G-protein coupled receptor that, upon binding of the endogenous ligand GLP-1, activates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade ultimately leads to glucose-dependent insulin secretion. A positive allosteric modulator would bind to a site on the receptor distinct from the GLP-1 binding site and enhance the signaling response to GLP-1.
GLP-1 receptor signaling pathway.
Experimental Protocols
The following is a representative protocol for the synthesis of a 2-aminothiophene derivative using the Gewald three-component reaction, a common method for preparing this class of compounds.[3][7] This protocol is adapted for microwave-assisted synthesis, which can significantly reduce reaction times.[3][8]
Microwave-Assisted Synthesis of an Ethyl 2-amino-4-arylthiophene-3-carboxylate
Materials:
-
Aryl aldehyde or ketone (1.0 mmol)
-
Ethyl cyanoacetate (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine or diethylamine) (1.0 mmol)
-
Ethanol (3 mL)
-
5 mL microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a 5 mL microwave reaction vial, add the aryl aldehyde or ketone (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1.0 mmol).
-
Add ethanol (3 mL) to the vial and seal it.
-
Place the vial in the microwave reactor and irradiate the mixture at a constant temperature of 120°C for 20-45 minutes.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[3]
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Microwave-assisted synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.
This guide provides a foundational understanding of this compound for its application in research and development. Its versatile structure and demonstrated role in the synthesis of bioactive compounds make it a molecule of significant interest for the discovery of novel therapeutics.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
In-Depth Technical Guide to the Structural Elucidation of 4-Aminothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Aminothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions, data from analogous structures, and established analytical protocols to serve as a robust resource for researchers.
Chemical Structure and Properties
This compound is a substituted thiophene containing both an amine (-NH₂) and a carboxylic acid (-COOH) functional group. These groups significantly influence the molecule's chemical and physical properties, including its reactivity, polarity, and potential for hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂S | |
| Molecular Weight | 143.16 g/mol | |
| CAS Number | 89499-38-7 | [1] |
| Canonical SMILES | C1=C(SC=C1N)C(=O)O | |
| InChI Key | CQGOUQDVWSOUPD-UHFFFAOYSA-N |
Predicted Spectroscopic Data for Structural Confirmation
The following sections detail the predicted spectroscopic data crucial for the structural confirmation of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the two thiophene ring protons, the amine protons, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |
| ~ 12.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton is typically downfield and may exchange with D₂O. |
| ~ 7.0 - 7.5 | Doublet | 1H | H-5 | The proton at position 5 is expected to be a doublet due to coupling with H-3. |
| ~ 6.0 - 6.5 | Doublet | 1H | H-3 | The proton at position 3 is expected to be a doublet due to coupling with H-5. |
| ~ 4.0 - 5.0 | Singlet (broad) | 2H | -NH₂ | The chemical shift can vary with solvent and concentration. |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the five unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 165 - 175 | C-6 (C=O) | The carboxylic acid carbon is significantly deshielded. |
| ~ 150 - 160 | C-4 | The carbon atom attached to the electron-donating amino group is expected to be downfield. |
| ~ 125 - 135 | C-5 | |
| ~ 120 - 130 | C-2 | The carbon attached to the carboxylic acid group. |
| ~ 100 - 110 | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |
| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid (-COOH) |
| 1650 - 1710 | C=O stretch | Carboxylic Acid (-COOH) |
| 1550 - 1650 | N-H bend | Primary Amine (-NH₂) |
| ~1500 - 1600 | C=C stretch | Thiophene ring |
| ~1300 - 1450 | C-N stretch | Aromatic Amine |
| ~1210 - 1320 | C-O stretch | Carboxylic Acid (-COOH) |
| ~650 - 900 | C-S stretch | Thiophene ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Predicted Fragment | Notes |
| 143 | [M]⁺ | Molecular ion peak. |
| 126 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |
| 98 | [M - COOH]⁺ | Loss of the carboxylic acid group.[2][3] |
| 71 | [C₄H₅N]⁺ | Fragmentation of the thiophene ring. |
Experimental Protocols
This section outlines a plausible synthetic route and a standard workflow for the structural characterization of this compound.
Synthesis via Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes.[4][5] A potential adaptation for the synthesis of the target molecule is proposed below.
3.1.1. Reaction Scheme
Caption: Proposed synthesis of this compound via the Gewald reaction.
3.1.2. Detailed Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxylic acid (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol.
-
Addition of Base: Add a catalytic amount of a base, for example, morpholine or another secondary amine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Structural Elucidation Workflow
A logical workflow for confirming the structure of the synthesized compound is essential.
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
Signaling Pathways and Biological Relevance
Aminothiophene derivatives are known to be part of various biologically active molecules and can act as scaffolds in drug discovery. While specific signaling pathways involving this compound are not yet elucidated, its structural motifs suggest potential interactions with various biological targets. Researchers may explore its role as an inhibitor or modulator in pathways where similar heterocyclic compounds are active.
Caption: Logical workflow for exploring the drug development potential of this compound.
This guide provides a foundational understanding for the structural elucidation of this compound. The combination of predicted data and established experimental protocols offers a solid starting point for researchers venturing into the synthesis and characterization of this and related compounds.
References
The Diverse Biological Activities of Aminothiophene Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The 2-aminothiophene ring is a prominent five-membered heterocyclic core that is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its synthetic accessibility, most notably through the versatile Gewald reaction, combined with its ability to be readily functionalized, has made it a cornerstone for the development of novel therapeutic agents.[1][4] Molecules incorporating the aminothiophene scaffold exhibit a vast spectrum of biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This technical guide provides an in-depth overview of the key biological activities of aminothiophene derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and relevant experimental data. Detailed protocols for seminal assays are also provided to aid researchers in the evaluation of these promising compounds.
Synthesis Overview: The Gewald Reaction
The most prevalent method for synthesizing the 2-aminothiophene core is the Gewald reaction, a one-pot, three-component condensation.[7][8] This reaction typically involves an α-methylene ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or diethylamine.[8][9][10] The versatility of the Gewald synthesis allows for the creation of a diverse library of substituted 2-aminothiophenes, which is crucial for exploring structure-activity relationships.[11]
Anticancer Activity
Aminothiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[12][13][14]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary anticancer mechanism for several aminothiophene scaffolds is the inhibition of tubulin polymerization.[15][16][17] Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential for mitotic spindle formation and cell division. Certain aminothiophene derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics.[15][18] This interference leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[16]
Other reported anticancer mechanisms include the inhibition of crucial signaling kinases like WEE1 and VEGFR-2, and the induction of apoptosis through the activation of caspases 3 and 9.[16][19]
Quantitative Data: Antiproliferative Activity
The antiproliferative potential of various aminothiophene derivatives has been quantified against several human cancer cell lines.
| Compound ID | Target Cell Line | Activity (IC₅₀ / EC₅₀) | Reference |
| SB-44, SB-83, SB-200 | Prostate & Cervical Adenocarcinoma | < 35 µM | [12] |
| 6CN14, 7CN09 | HeLa (Cervical), PANC-1 (Pancreatic) | More potent than Doxorubicin at 50µM | [13] |
| 7e | HIV-1 in cell culture | EC₅₀ = 3.8 µg/mL | [20] |
| 3g, 3h, 3c | T47D (Breast Cancer) | More effective than Doxorubicin | [21] |
| 3n | A549 (Lung Cancer) | Strong cytotoxic activity | [21] |
| BU17 | A549 (Lung Cancer) | Potent, broad-spectrum activity | [16] |
Antimicrobial Activity
The aminothiophene scaffold is a versatile backbone for the development of agents targeting a wide range of pathogenic microbes, including bacteria and fungi.[10][22][23]
Antibacterial Activity
Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][24] Structure-activity relationship studies indicate that the presence and position of certain substituents on the thiophene ring and its appendages are critical for potency.[24] For instance, 3-aminothiophene-2-carboxamide derivatives have displayed greater antibacterial activity than their corresponding 3-hydroxy or 3-methyl analogs.[24]
Antifungal Activity
Significant antifungal activity has been reported against various dermatophytes and yeasts, including clinically relevant species like Candida albicans, Candida parapsilosis, and Cryptococcus neoformans.[25][26][27][28] Some Schiff base derivatives of 2-aminothiophenes have shown minimum inhibitory concentration (MIC) values better than or equivalent to the reference drug fluconazole.[25] SAR studies have revealed that the inclusion of halogens and nitro substituents can enhance antifungal activity.[25]
Quantitative Data: Antimicrobial Activity
| Compound Series/ID | Target Microorganism | Activity (MIC) | Reference |
| Schiff Bases (4e, 4f, 4g, 4k, 4l, 4m, 4o, 4p) | Dermatophytes | 16-64 µg/mL | [25] |
| 2c | B. subtilis, E. coli, P. vulgaris, S. aureus | High inhibitory effect | [10] |
| 7b | E. coli, P. aeruginosa, S. aureus, B. subtilis | High activity index (64-87%) vs. Ampicillin | [24] |
| 4d | Cryptococcus spp. | 100-800 µg/mL | [29] |
| 2AT Derivative | Fluconazole-resistant Candida spp. | 100-200 µg/mL | [26] |
Anti-inflammatory Activity
Aminothiophene analogs have emerged as potent anti-inflammatory agents.[9][30][31] Their mechanism often involves the modulation of key inflammatory pathways.
Mechanism of Action: NRF2 Activation
A key anti-inflammatory mechanism for some tetrahydrobenzo[b]thiophene derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[32] Under normal conditions, NRF2 is bound to its inhibitor, KEAP1. The aminothiophene compounds can induce the stabilization of NRF2, allowing it to translocate to the nucleus. There, it suppresses the expression of pro-inflammatory genes regulated by NF-κB and reduces the levels of inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines (IL-1β, IL-6, TNF-α).[32]
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Assay | Activity (IC₅₀) | Reference |
| Compound 1 | Oxidative Burst (Neutrophils) | 121.47 µM | [9][30] |
| Compound 5 | Oxidative Burst (Neutrophils) | 422 µM | [9][30] |
| 5a | Carrageenan-induced peritonitis | 7.2 µmol/Kg | [33] |
| 5d | Carrageanen-induced peritonitis | 5.2 µmol/Kg | [33] |
| 3a, 3b, 2a | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | >78% inhibition at 50 µM | [32] |
Antiviral Activity
Certain aminothiophene derivatives have shown promise as antiviral agents, with activity reported against a range of viruses.[20][21] For instance, 2-amino-3-arylsulfonylthiophenes have demonstrated moderate and selective activity against HIV-1.[20] Other derivatives have been active against human cytomegalovirus (CMV), varicella-zoster virus (VZV), and influenza A and B viruses.[20][21]
Quantitative Data: Antiviral Activity
| Compound ID | Target Virus | Activity (IC₅₀) | Reference |
| 8c-g, 9f-g | CMV and/or VZV | 0.1-10 µg/mL | |
| 13d | CMV | 0.3 µg/mL | [20] |
| 2j | Influenza A & B | Potent activity | [21] |
| 3g | Influenza A (H3N2) | 1.81 µM | [21] |
| 5k | HIV-1 (E138K mutant) | 0.094 µM |
Other Notable Biological Activities
The therapeutic potential of aminothiophenes extends to other areas:
-
Antileishmanial Activity: Derivatives have shown significant activity against Leishmania amazonensis, with some compounds demonstrating IC₅₀ values below 10 µM, making them promising candidates for treating this neglected tropical disease.[12][34]
-
Glucagon-Like Peptide 1 (GLP-1) Receptor Modulation: Some 2-aminothiophene derivatives act as positive allosteric modulators of the GLP-1 receptor, a key target in the treatment of type 2 diabetes.[35]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of aminothiophene derivatives. Below are protocols for key in vitro assays.
General Synthesis of 2-Aminothiophenes (Gewald Reaction)
This protocol is a generalized representation based on common laboratory practices.[8][9]
-
Reactant Preparation: In a round-bottom flask, combine the α-methylene ketone/aldehyde (1.0 eq), the activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Catalyst Addition: Add a basic catalyst, such as morpholine or diethylamine (1.1-1.5 eq), dropwise to the stirred mixture at room temperature. An ice bath may be required to control any exothermic reaction.
-
Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 1 to 48 hours, depending on the specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aminothiophene derivative.
Antiproliferative MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[13]
Antimicrobial Broth Microdilution Assay (MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the aminothiophene compound in the broth medium to achieve a range of concentrations.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24h for bacteria; 30°C for 48h for yeast).
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound in which no visible growth (turbidity) is observed.
Anti-inflammatory Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies nitrite, a stable product of NO, to measure NO production by cells like macrophages.[32]
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the aminothiophene compounds for 1 hour.
-
Stimulation: Induce inflammation by adding an inflammatory agent like lipopolysaccharide (LPS) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at ~540 nm. The amount of nitrite is determined using a standard curve prepared with sodium nitrite.
Conclusion
The aminothiophene scaffold represents a remarkably versatile and pharmacologically significant structure in modern drug discovery. The ease of its synthesis via the Gewald reaction provides a platform for generating extensive chemical diversity, enabling thorough exploration of structure-activity relationships. Aminothiophene derivatives have demonstrated potent and multifaceted activities across critical therapeutic areas, including oncology, infectious diseases, and inflammation. Their ability to modulate diverse biological targets, from structural proteins like tubulin to key enzymes and receptors, underscores their potential as lead compounds for the development of next-generation therapeutics. Further investigation into the pharmacokinetics, safety profiles, and in vivo efficacy of the most promising candidates is warranted to translate these findings into clinical applications.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ijpbs.com [ijpbs.com]
- 11. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [sfera.unife.it]
- 19. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and in vitro biological evaluation of novel diaminothiophene scaffolds as antitumor and anti-influenza virus agents. Part 2 - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04808D [pubs.rsc.org]
- 22. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scielo.br [scielo.br]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Aminothiophene-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminothiophene-2-carboxylic acid is a bifunctional heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a thiophene core substituted with both a nucleophilic amino group and a carboxylic acid, allows for a wide range of chemical transformations. This unique arrangement makes it an attractive starting material for the synthesis of diverse molecular scaffolds, particularly those with potential applications in medicinal chemistry and materials science. The thiophene ring itself is a well-recognized pharmacophore present in numerous approved drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key derivatives, including esters, amides, N-acyl derivatives, ureas, and fused heterocyclic systems.
Key Synthetic Transformations
This compound offers two primary reactive sites for chemical modification: the amino group at the 4-position and the carboxylic acid group at the 2-position. These functional groups can be selectively reacted to afford a variety of derivatives.
Caption: Key synthetic pathways using this compound.
Application 1: Synthesis of this compound Esters
Esterification of the carboxylic acid moiety is a fundamental transformation that can be used to modify the solubility and pharmacokinetic properties of the molecule, or to protect the carboxylic acid for subsequent reactions on the amino group.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of methyl 4-aminothiophene-2-carboxylate.
Caption: Workflow for the Fischer esterification of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in excess methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
| Reactant | Molar Eq. | Catalyst | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| This compound | 1.0 | H₂SO₄ (cat.) | Methanol | 4-6 | Reflux | 85-95 |
| This compound | 1.0 | SOCl₂ (1.1) | Methanol | 2-3 | Reflux | 90-98 |
Application 2: Synthesis of 4-Aminothiophene-2-carboxamides
Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of this compound can be coupled with a wide variety of amines to generate a library of carboxamide derivatives with diverse biological activities.
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol describes the general procedure for the synthesis of 4-aminothiophene-2-carboxamides.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| EDC/HOBt | DIPEA | DMF/DCM | 12-24 | RT | 70-90 |
| HATU | DIPEA | DMF | 2-4 | RT | 80-95 |
Application 3: Synthesis of 4-Acylamino and 4-Sulfonamido Derivatives
The amino group at the 4-position can be readily acylated or sulfonylated to introduce a variety of substituents, which can significantly impact the biological activity of the resulting compounds.
Experimental Protocol: N-Acetylation
This protocol describes the synthesis of 4-acetylaminothiophene-2-carboxylic acid.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in pyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-acetylaminothiophene-2-carboxylic acid.
Experimental Protocol: N-Sulfonylation
This protocol describes the general synthesis of 4-sulfonamidothiophene-2-carboxylic acids.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0°C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 6-12 hours.
-
Workup is similar to the N-acetylation protocol.
| Reagent | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Acetic Anhydride | Pyridine | Pyridine | 2-4 | 0 to RT | 80-90 |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 6-12 | 0 to RT | 75-85 |
Application 4: Synthesis of Thieno[3,2-d]pyrimidines
The bifunctional nature of this compound derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. For instance, N-acyl derivatives can be cyclized to form thieno[3,2-d]pyrimidinones, a scaffold of interest in medicinal chemistry.
Proposed Synthetic Pathway to Thieno[3,2-d]pyrimidin-4(3H)-one
This proposed pathway is based on analogous cyclization reactions of ortho-amino-substituted heterocyclic carboxylic acids.
Caption: Proposed synthesis of a thieno[3,2-d]pyrimidinone derivative.
Protocol Outline:
-
N-Acetylation: Synthesize 4-acetylaminothiophene-2-carboxylic acid as described in Application 3.
-
Cyclization: Heat the N-acetylated intermediate with a suitable cyclizing agent, such as formamide or by using a dehydrating agent, to effect the ring closure to the thieno[3,2-d]pyrimidinone. Reaction conditions would require optimization.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for the straightforward preparation of a wide array of derivatives, including esters, amides, and N-substituted analogues. Furthermore, it serves as a key precursor for the construction of more complex, fused heterocyclic systems of significant interest in drug discovery. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic or material applications.
The Versatile Scaffold: 4-Aminothiophene-2-carboxylic Acid and its Analogs in Medicinal Chemistry
Application Note & Protocol
Introduction
4-Aminothiophene-2-carboxylic acid and its structural isomers, particularly 2-aminothiophene-3-carboxylic acid and 3-aminothiophene-2-carboxylic acid, represent a class of privileged scaffolds in medicinal chemistry. The thiophene ring, an isostere of benzene, coupled with the amino and carboxylic acid functionalities, provides a unique three-dimensional structure with multiple points for chemical modification. This allows for the generation of diverse compound libraries with a wide spectrum of biological activities. These scaffolds are key building blocks in the synthesis of novel therapeutic agents targeting a range of diseases, from cancer and infectious diseases to metabolic disorders. Their utility lies in their ability to interact with various biological targets, including enzymes and receptors, leading to the modulation of critical signaling pathways.
This document provides an overview of the applications of aminothiophene carboxylic acid derivatives in medicinal chemistry, with a focus on their anticancer and antimicrobial properties. It includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, as well as a summary of their quantitative biological data.
I. Applications in Oncology
Derivatives of aminothiophene carboxylic acids have demonstrated significant potential as anticancer agents, primarily by targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A series of ortho-amino thiophene carboxamide derivatives, structurally related to this compound, have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.
Quantitative Data: VEGFR-2 Inhibition and Cytotoxicity
| Compound ID | Modification | VEGFR-2 IC50 (µM) | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) |
| 5 | 4-(2-(4-Bromophenyl)aminoacetamido) | 0.59 | 2.3 | 4.1 |
| 21 | 4-(2-(4-Nitrophenyl)aminoacetamido) | 1.29 | 3.9 | 5.2 |
| Sorafenib | (Reference Drug) | 0.09 | 5.5 | 6.1 |
Data compiled from studies on ortho-amino thiophene carboxamide derivatives.
Cytotoxic Activity against Cancer Cell Lines
Methyl esters of 3-aminothiophene-2-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Specific derivatives have shown notable activity against human colon carcinoma (HCT116) cells.
Quantitative Data: Cytotoxicity of 3-Aminothiophene-2-carboxylic Acid Derivatives
| Compound ID | Substituent on Phenyl Ring | HCT116 IC50 (µM) |
| 26 | 4-Fluoro | 5.28 |
Data from a study on 3-aminothiophene-2-carboxylic acid methyl ester derivatives.[1]
II. Antimicrobial Applications
The aminothiophene scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity of 3-Amino Thiophene-2-carboxamides
A series of 3-amino thiophene-2-carboxamide derivatives have been synthesized and screened for their antibacterial activity. These compounds have demonstrated significant inhibition of bacterial growth, with some derivatives showing excellent activity against pathogenic strains.[2]
Quantitative Data: Antibacterial Activity
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) vs. Ampicillin |
| 7b | S. aureus | 20 | 83.3 |
| 7b | B. subtilis | 19 | 82.6 |
| 7b | E. coli | 16 | 64.0 |
| 7b | P. aeruginosa | 20 | 86.9 |
Data from a study on 3-amino thiophene-2-carboxamide derivatives.[2]
III. Experimental Protocols
General Synthesis of 4-Amino-5-cyano-2-phenylamino-thiophene-3-carboxamide Derivatives (VEGFR-2 Inhibitors)
This protocol describes a multi-step synthesis starting from an anilide to generate the core aminothiophene scaffold, which is then further functionalized.
Protocol:
-
Step 1: Synthesis of the Thiophene Core. To a stirred solution of the starting anilide (1 equivalent) in absolute ethanol, add an ethanolic solution of sodium ethoxide (1 equivalent) dropwise at room temperature. Stir the reaction mixture for 2 hours. Add phenyl isothiocyanate (1 equivalent) and heat the mixture at 70°C for 30 minutes. After cooling to room temperature, add the appropriate α-chloromethylene derivative (1 equivalent) and heat at 60°C for another 30 minutes.
-
Step 2: Chloroacetylation. To a stirred solution of the 4-aminothiophene-3-carboxamide derivative from Step 1 (1 equivalent) in n-butanol, add chloroacetyl chloride (1 equivalent) dropwise at room temperature. Irradiate the mixture in a microwave oven at 150°C for 5 minutes.
-
Step 3: N-Arylation. To a solution of the chloroacetylated intermediate from Step 2 (1 equivalent) in an appropriate solvent, add the desired aniline derivative (1.2 equivalents) and a base such as triethylamine. Reflux the mixture for 4-6 hours.
-
Purification. After completion of the reaction, cool the mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol, DMF).
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is used to determine the antibacterial activity of the synthesized compounds.
Protocol:
-
Preparation of Inoculum. Prepare a suspension of the test microorganism in sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation. Spread the microbial inoculum uniformly over the surface of a sterile Mueller-Hinton agar plate.
-
Well Preparation. Create wells of 6 mm diameter in the agar plate using a sterile cork borer.
-
Compound Application. Add a defined concentration of the test compound solution (e.g., 1 mg/mL in DMSO) to each well. Use a standard antibiotic (e.g., Ampicillin) as a positive control and the solvent (DMSO) as a negative control.
-
Incubation. Incubate the plates at 37°C for 24 hours.
-
Measurement. Measure the diameter of the zone of inhibition around each well in millimeters.
IV. Visualizations
Caption: Synthetic workflow for aminothiophene derivatives.
Caption: VEGFR-2 signaling pathway and inhibition.
Caption: Structure-activity relationship logic.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Aminothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, rendering them prime targets for therapeutic intervention. Small molecule kinase inhibitors have consequently emerged as a cornerstone of modern targeted therapy.
The thieno[3,2-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to effectively target the ATP-binding site of various kinases. 4-Aminothiophene-2-carboxylic acid serves as a valuable starting material for the synthesis of this scaffold. Its structural similarity to anthranilic acid makes it a bioisostere, meaning it can be used to generate novel kinase inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. The replacement of the benzene ring in anthranilic acid with a thiophene ring alters the electronic and lipophilic properties of the resulting molecule, which can lead to enhanced biological activity and metabolic stability.
This document provides a detailed protocol for a representative synthesis of a thieno[3,2-d]pyrimidinone-based kinase inhibitor from this compound. The synthesized compounds are potential inhibitors of various kinases, including but not limited to Casein Kinase 2 (CK2) and FMS-like Tyrosine Kinase 3 (FLT3), both of which are implicated in cancer pathogenesis.
Kinase Signaling Pathways
The following diagrams illustrate the signaling pathways of two potential kinase targets for inhibitors derived from a this compound scaffold.
Experimental Protocols
The following protocols describe a general synthesis of a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which is a common core for many kinase inhibitors, followed by an exemplary N-alkylation to introduce diversity.
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (Core Scaffold)
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq) and formamide (10-15 eq).
-
Fit the flask with a reflux condenser and heat the mixture to 160-180 °C with continuous stirring.
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly add cold deionized water to the flask to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the thieno[3,2-d]pyrimidin-4(3H)-one core scaffold.
Protocol 2: Synthesis of N-substituted Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Materials:
-
Thieno[3,2-d]pyrimidin-4(3H)-one (from Protocol 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Substituted benzyl bromide or other alkylating agent (e.g., 4-methoxybenzyl bromide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5-2.0 eq) to the suspension and stir for 15-20 minutes at room temperature.
-
Add the desired alkylating agent (e.g., 4-methoxybenzyl bromide) (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding cold water and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final N-substituted kinase inhibitor.
Quantitative Data
The following table presents representative in vitro inhibitory activities for kinase inhibitors containing a thieno[2,3-d]pyrimidine scaffold, which is closely related to the thieno[3,2-d]pyrimidine scaffold synthesized from this compound. The actual inhibitory activity of the synthesized compounds would need to be determined experimentally.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Substituted (thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid | CK2 | 0.10 | [1] |
| Substituted (thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid | CK2 | 0.125 | [1] |
| Thieno[2,3-d]pyrimidine derivative 5 | FLT3 | 32.435 | [2] |
| Thieno[2,3-d]pyrimidine derivative 8 | FLT3 | 40.55 | [2] |
Disclaimer: The data presented are for analogous compounds and are intended for illustrative purposes only. The potency and selectivity of inhibitors derived from this compound must be confirmed through dedicated biological assays.
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction | MDPI [mdpi.com]
- 2. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Aminothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 4-Aminothiophene-2-carboxylic acid, a crucial process for modifying this versatile building block in medicinal chemistry and materials science. Three common and effective esterification methods are presented: Fischer Esterification, Steglich Esterification, and a Thionyl Chloride-mediated method.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery and development due to its structural resemblance to endogenous molecules and its potential for diverse chemical modifications. The carboxylic acid moiety provides a handle for esterification, a fundamental transformation that allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This can be instrumental in optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of the amino group, however, can complicate esterification reactions, necessitating careful selection of reagents and conditions to avoid side reactions. These notes provide a comparative overview of three distinct methods for the esterification of this important substrate.
Comparative Overview of Esterification Methods
The choice of esterification method depends on several factors, including the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or harsh conditions. Below is a summary of the key characteristics of the three methods detailed in this document.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol (as solvent and reagent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Reflux temperature | Simple, inexpensive reagents, suitable for large-scale synthesis. | Harsh acidic conditions may not be suitable for sensitive substrates; reversible reaction requires driving the equilibrium. |
| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, aprotic solvent (e.g., CH₂Cl₂) | Mild reaction conditions, high yields, suitable for acid-sensitive substrates. | DCC can cause allergic reactions; removal of dicyclohexylurea (DCU) byproduct can be challenging. |
| Thionyl Chloride Method | Alcohol, Thionyl Chloride (SOCl₂) | Initially 0 °C, then room temperature or reflux | Forms a highly reactive acid chloride in situ, driving the reaction to completion. | Thionyl chloride is corrosive and toxic; generates HCl as a byproduct. |
Method 1: Fischer Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] For amino acids, the strong acid catalyst also serves to protect the amino group by protonating it, thus preventing unwanted side reactions.[2] The reaction is an equilibrium process, which is typically driven towards the product by using a large excess of the alcohol, which also often serves as the solvent.[3][4]
Experimental Protocol
Materials:
-
This compound
-
Methanol (or other desired alcohol), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., methanol, 20-50 eq), which will also act as the solvent.
-
Carefully and slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.3 eq) to the stirred suspension at room temperature. An exothermic reaction may occur.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the alcohol used.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.
Quantitative Data (Representative)
| Alcohol | Catalyst | Temperature | Reaction Time | Yield (%) |
| Methanol | H₂SO₄ | Reflux | 4-8 h | 85-95 |
| Ethanol | p-TsOH | Reflux | 6-12 h | 80-90 |
| n-Propanol | H₂SO₄ | Reflux | 8-16 h | 75-85 |
Note: Yields are estimates based on typical Fischer esterifications of aromatic amino acids and may vary.
Reaction Workflow
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes & Protocols: 4-Aminothiophene-2-carboxylic Acid in Anti-inflammatory Agent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a fundamental biological process in response to harmful stimuli, but chronic inflammation contributes to numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments but are associated with significant side effects. This necessitates the discovery of novel anti-inflammatory agents with improved safety profiles. Thiophene derivatives have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities.[1] Specifically, compounds derived from 4-aminothiophene-2-carboxylic acid are promising candidates for developing new anti-inflammatory drugs by targeting key enzymatic pathways in the inflammatory cascade.[1][2]
Mechanism of Action
Derivatives of this compound exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting enzymes and signaling pathways crucial to the inflammatory response.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Arachidonic acid is metabolized by COX and LOX enzymes to produce prostaglandins (PGs) and leukotrienes (LTs), respectively, which are potent inflammatory mediators.[3] Many thiophene-based compounds are designed as inhibitors of these enzymes.[1][2] Certain derivatives show dual inhibition of both COX and LOX, which is a desirable characteristic for broader anti-inflammatory efficacy.[4] For example, the N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) derivative was found to possess high selectivity toward COX-2 with an IC50 of 5.45 μM and also showed significant 5-LOX inhibitory activity (IC50 = 4.33 μM).[4]
Activation of the NRF2 Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). Some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to activate NRF2 by disrupting its interaction with KEAP1.[5][6] This activation leads to the upregulation of protective enzymes like HO-1. The anti-inflammatory activity of these compounds in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells was found to be associated with their ability to activate NRF2.[5][6]
Modulation of Pro-inflammatory Cytokines and Mediators
The anti-inflammatory effects of these compounds are also linked to the downregulation of pro-inflammatory cytokines and mediators. NRF2-activating tetrahydrobenzo[b]thiophene derivatives were shown to reverse the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2 and NF-κB in LPS-stimulated macrophages.[5][6]
The diagram below illustrates the primary signaling pathways modulated by this compound derivatives.
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory potential of various derivatives has been quantified through in vitro and in vivo assays. The following tables summarize key data from published studies.
Table 1: In Vitro COX/LOX Enzyme Inhibition
| Compound ID | Target Enzyme | IC50 (μM) | Reference Standard (IC50, μM) | Source |
|---|---|---|---|---|
| 5b ¹ | COX-1 | 45.62 | Celecoxib (24.80) | [4] |
| 5b ¹ | COX-2 | 5.45 | Celecoxib (1.61) | [4] |
| 5b ¹ | 5-LOX | 4.33 | NDGA (2.46) | [4] |
| Compound 1 ² | N/A³ | 121.47 | N/A³ | [7][8] |
| Compound 2 ² | N/A³ | 412 | N/A³ | [7][8] |
| Compound 6 ² | N/A³ | 396 | N/A³ | [7][8] |
¹ 5b: N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide ² Specific enzyme target not defined in source, general anti-inflammatory activity measured. ³ N/A: Not Available in the provided search results.
Table 2: Cellular and In Vivo Anti-inflammatory Activity
| Compound ID | Assay | Result | Reference Standard | Source |
|---|---|---|---|---|
| THBT 3a ¹ | NO Inhibition (RAW 264.7 cells) | 87.07% inhibition | Sulforaphane (91.57%) | [6] |
| THBT 3b ¹ | NO Inhibition (RAW 264.7 cells) | 80.39% inhibition | Sulforaphane (91.57%) | [6] |
| THBT 2a ¹ | NO Inhibition (RAW 264.7 cells) | 78.04% inhibition | Sulforaphane (91.57%) | [6] |
| Compound 1c ² | Carrageenan-induced Paw Edema | Max. inhibitory activity³ | Ibuprofen | [9] |
¹ THBT: Tetrahydrobenzo[b]thiophene derivative ² Structure of 1c not detailed in the abstract. ³ Specific percentage of inhibition not detailed in the abstract.
Experimental Workflow for Screening
The development and evaluation of novel anti-inflammatory agents from a this compound scaffold typically follow a multi-stage screening process, outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. jpsbr.org [jpsbr.org]
Application Notes and Protocols for the Quantification of 4-Aminothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Aminothiophene-2-carboxylic acid in various sample matrices. The methodologies described herein are essential for researchers and professionals involved in drug discovery, development, and quality control, where accurate quantification of this thiophene derivative is critical.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development due to its structural similarity to known bioactive molecules. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are based on methods for structurally similar compounds and represent expected performance for the analysis of this compound.[1][2]
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 15 ng/mL | 2 - 10 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 90 - 110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The compound is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength. This approach is robust, reliable, and widely available in analytical laboratories.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard: this compound (analytical grade).
-
Sample solvent: Methanol/Water (50:50, v/v).
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in the sample solvent.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
For drug formulation samples, dissolve a known weight of the product in the sample solvent to achieve a theoretical concentration within the calibration range.
-
For biological samples (e.g., plasma), perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted if necessary and injected.
4. HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution can be optimized. A starting point is 95% A and 5% B, ramping to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Based on the UV spectrum of similar thiophene carboxylic acids, a wavelength of approximately 254 nm is a suitable starting point for detection.[3]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Figure 1: HPLC-UV experimental workflow.
Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. The method involves separation of the analyte by HPLC, followed by ionization and detection using a mass spectrometer. The high selectivity is achieved by monitoring specific precursor-to-product ion transitions for this compound.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HILIC column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard: this compound (analytical grade).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is recommended.
-
Derivatization agent (optional, e.g., 3-Nitrophenylhydrazine (3-NPH) with EDC) for improved chromatographic retention and ionization efficiency.[4]
2. Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of the standard and internal standard.
-
Create calibration standards by spiking known amounts of the standard into a representative blank matrix.
-
Prepare samples as described for the HPLC method. Spike with the internal standard prior to any extraction or derivatization steps.
3. Derivatization (Optional):
-
To a 50 µL aliquot of the sample or standard, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC in a 50:50 acetonitrile/water solution containing 6% pyridine.
-
Incubate at 40°C for 30 minutes.
-
Dilute the reaction mixture before injection.
4. LC-MS/MS Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient tailored to the analyte and column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode due to the amino group.
-
MS/MS Parameters: Optimize the precursor ion (the [M+H]⁺ for this compound) and at least two product ions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the analyte in samples using this calibration curve.
Figure 2: LC-MS/MS experimental workflow.
Application Note 3: Quantification by UV-Vis Spectrophotometry
Principle: This technique provides a simple and rapid method for the quantification of this compound in solutions where it is the primary absorbing species. The concentration is determined by measuring the absorbance of UV-Vis light at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent: A solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or a suitable buffer).
-
Standard: this compound (analytical grade).
2. Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For thiophene derivatives, this is often in the range of 230-280 nm.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte.
-
Create a series of calibration standards with concentrations that yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
4. Sample Preparation:
-
Dissolve the sample in the chosen solvent and dilute as necessary to bring the absorbance within the calibration range.
-
Note: This method is not suitable for complex matrices without prior purification of the analyte, as other components may interfere with the absorbance measurement.
5. Measurement and Data Analysis:
-
Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Calculate the concentration of the analyte in the samples from the calibration curve.
References
- 1. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-aminothiophene derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2][3] The core of this synthetic approach is the Gewald reaction, a versatile multi-component reaction that provides access to a wide array of polysubstituted 2-aminothiophenes.[4][5]
Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-aminothiophene scaffold, in particular, serves as a crucial building block for the synthesis of various therapeutic agents and functional materials.[1]
Reaction Principle: The Gewald Three-Component Reaction
The microwave-assisted synthesis of 2-aminothiophene derivatives is typically achieved through the Gewald three-component reaction.[5] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[4][5]
The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5][6] This is followed by the addition of sulfur and subsequent cyclization to yield the final 2-aminothiophene product.[5] Microwave irradiation has been shown to significantly accelerate this reaction sequence.[1][5]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key advantages for the synthesis of aminothiophene derivatives:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave energy.[2][7]
-
Increased Yields: Microwave heating can lead to higher isolated yields of the desired products.[1][2]
-
Improved Purity: The rapid and uniform heating provided by microwaves can reduce the formation of by-products, simplifying purification.[1]
-
Energy Efficiency: Shorter reaction times contribute to lower overall energy consumption.[8]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | Microwave | 50 | 30 min | 95 | [1] |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | Conventional | 50 | - | 47 | [1] |
| Arylacetaldehyde | Activated Nitrile | Morpholine | Ethanol | Microwave | 70 | 20 min | High | [2] |
| Arylacetaldehyde | Activated Nitrile | Morpholine | Ethanol | Conventional | - | 4 h | Lower | [2] |
| 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | Microwave | 120 | 46 min | - | [9] |
Table 2: Optimization of Reaction Conditions under Microwave Irradiation
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Butyraldehyde | Methyl cyanoacetate | K2CO3 | DMF | - | 30 min | 63 | [1] |
| Butyraldehyde | Methyl cyanoacetate | Cs2CO3 | DMF | - | 30 min | 75 | [1] |
| Butyraldehyde | Methyl cyanoacetate | Et3N | DMF | - | 30 min | 82 | [1] |
| Butyraldehyde | Methyl cyanoacetate | Piperidine | DMF | - | 30 min | 88 | [1] |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | - | 30 min | 92 | [1] |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 25 | 30 min | 92 | [1] |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 min | 95 | [1] |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 75 | 30 min | 94 | [1] |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 100 | 30 min | 88 | [1] |
Experimental Protocols
This section provides a generalized protocol for the microwave-assisted synthesis of 2-aminothiophene derivatives, followed by a specific example from the literature.
Protocol 1: Generalized Microwave-Assisted Gewald Synthesis
Materials:
-
Appropriate aldehyde or ketone
-
Active methylene nitrile (e.g., ethyl cyanoacetate, methyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
Microwave reactor vials (5 mL or appropriate size)
-
Microwave synthesizer
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[1][4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[4][9] Monitor the reaction progress by TLC if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[4]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[1][4]
Protocol 2: Specific Example - Synthesis of 2-Amino-5-ethyl-3-thiophenecarboxylic acid methyl ester [1]
Materials:
-
Butyraldehyde (1 mmol, 72.1 mg)
-
Methyl cyanoacetate (1.1 mmol, 109 mg)
-
Sulfur (1.1 mmol, 35.3 mg)
-
Pyrrolidine (1 mmol, 71.1 mg)
-
DMF (3 mL)
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), sulfur (1.1 mmol), and pyrrolidine (1 mmol) in DMF (3 mL).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 50°C for 30 minutes.[1]
-
After cooling, the reaction mixture is poured into ice water and the resulting precipitate is collected by filtration.
-
The crude product is purified by flash chromatography on silica gel to give the final product.[1]
-
Expected Yield: 95%[1]
Visualizations
Caption: General experimental workflow for microwave-assisted aminothiophene synthesis.
Caption: Proposed mechanism of the Gewald reaction.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijert.org [ijert.org]
The Versatility of 4-Aminothiophene-2-carboxylic Acid in the Synthesis of Novel Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Aminothiophene-2-carboxylic acid and its derivatives are pivotal building blocks in the realm of medicinal chemistry and materials science.[1] These compounds serve as versatile scaffolds for the synthesis of a wide array of novel heterocyclic compounds, particularly fused ring systems like thieno[2,3-d]pyrimidines.[2][3] The inherent structural features of the 2-aminothiophene core, including its aromaticity and the presence of reactive amino and carboxylic acid functionalities, make it an ideal starting material for constructing complex molecules with diverse biological activities.[4] Thiophene-containing heterocycles are recognized as "privileged structures" in drug discovery, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][5] This is attributed to the thiophene ring being a bioisostere of the phenyl ring, which can enhance metabolic stability and binding affinity to biological targets.[6]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of novel heterocyclic compounds, with a focus on thieno[2,3-d]pyrimidine derivatives.
Application Notes
The primary application of this compound in the synthesis of novel heterocycles lies in its role as a precursor to thieno[2,3-d]pyrimidines. The amino and carboxylic acid groups on the thiophene ring are perfectly positioned to undergo cyclization reactions with various reagents to form the fused pyrimidine ring.
Key Synthetic Strategies:
-
Gewald Reaction: The synthesis of the initial 2-aminothiophene scaffold is often achieved through the Gewald three-component reaction. This versatile one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[5] Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate this reaction, leading to reduced reaction times and improved yields.[5]
-
Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-ones: 2-Aminothiophene-3-carboxylates can be readily cyclized to form thieno[2,3-d]pyrimidin-4(3H)-ones. A common method involves heating the aminothiophene with urea.[7]
-
Formation of 4-Chlorothieno[2,3-d]pyrimidines: The resulting thieno[2,3-d]pyrimidin-4(3H)-one can be converted to the more reactive 4-chloro derivative by treatment with phosphoryl chloride (POCl₃).[7] This intermediate is a key precursor for further functionalization.
-
Nucleophilic Substitution: The 4-chloro position of the thieno[2,3-d]pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various side chains. This is a common strategy to synthesize a library of derivatives for structure-activity relationship (SAR) studies. For instance, reaction with amines can introduce diverse substituents at the C4 position.[7]
Biological Significance of Derived Heterocycles:
Thieno[2,3-d]pyrimidine derivatives synthesized from this compound have demonstrated a wide range of biological activities:
-
Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HT-29) cancer cells.[2][8] Some compounds have been investigated as tyrosine kinase inhibitors, such as epidermal growth factor receptor (EGFR) inhibitors, which are crucial targets in cancer therapy.[2][7]
-
Antimicrobial Activity: The thiophene nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1] Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties.[9]
-
Other Pharmacological Activities: Thienopyrimidines have also been reported to possess anti-inflammatory, analgesic, and anti-ulcer effects.[10]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-Amino-4-phenylthiophene-3-carboxylate (A Gewald Reaction)
This protocol describes a microwave-assisted Gewald reaction for the synthesis of a 2-aminothiophene derivative.
Materials:
-
4-Nitroacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol
-
Microwave reactor
Procedure: [5]
-
In a 250 mL round-bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).
-
Add ethanol (15 mL) to the mixture.
-
Place the flask in a microwave oven and irradiate while maintaining a temperature of 120°C for 4-6 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Work up the reaction mixture using a 2:1 ratio of ethanol to methanol. A dark brown amorphous precipitate will form.
-
Filter the precipitate and allow it to dry to obtain the product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the cyclization of a 2-aminothiophene-3-carboxylate to form a thieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate (or a derivative)
-
Urea
Procedure: [7]
-
A mixture of ethyl 2-aminothiophene-3-carboxylate (1 equivalent) and urea (10 equivalents) is heated at 190°C for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After cooling, the reaction mixture is triturated with water.
-
The solid product is collected by filtration, washed with water, and dried to afford the thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
This protocol details the conversion of a thieno[2,3-d]pyrimidin-4(3H)-one to its 4-chloro derivative.
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphoryl chloride (POCl₃)
Procedure: [7]
-
A mixture of the thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in phosphoryl chloride (10-15 equivalents) is heated at 110°C for 6 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is poured into crushed ice and neutralized with a suitable base (e.g., K₂CO₃).
-
The precipitated solid is filtered, washed with water, and dried to yield the 4-chlorothieno[2,3-d]pyrimidine.
Protocol 4: Synthesis of 4-Amino-Substituted Thieno[2,3-d]pyrimidines
This protocol describes the nucleophilic substitution of a 4-chlorothieno[2,3-d]pyrimidine with an amine.
Materials:
-
4-Chlorothieno[2,3-d]pyrimidine
-
Desired aliphatic or aromatic amine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure: [7]
-
To a solution of the 4-chlorothieno[2,3-d]pyrimidine (1 equivalent) in DMF, add the desired amine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
The reaction mixture is stirred at 50°C for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into ice water.
-
The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to give the final 4-amino-substituted thieno[2,3-d]pyrimidine.
Data Presentation
Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| 1 | Ethyl 2-aminothiophene-3-carboxylate | Urea, 190°C, 4-6 h | - | - | [7] |
| 2 | Thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃, 110°C, 6 h | - | - | [7] |
| 3 | 4-Chlorothieno[2,3-d]pyrimidine | 4-fluoro-2-methoxy-5-nitroaniline, TsOH, EtOH, 150°C, 3-5 h | - | - | [7] |
| 4 | Compound 3 | Various aliphatic amines, K₂CO₃, DMF, 50°C, 2-4 h | - | - | [7] |
| 5 | 4-Hydrazinyl-5,6,7,8-tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine | Chloroacetyl chloride, TEA, DCM, 4 h | 80 | >250 | [2] |
| 6 | Compound 5 | 3-Methylfuran-2,5-dione, CHCl₃, 18 h | 82 | >250 | [2] |
| 7a | Compound 5 | Morpholine | 66 | 222-224 | [2] |
| 7b | Compound 5 | N-methylpiperazine | 59 | 214-216 | [2] |
Table 2: Biological Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Assay | Cell Line / Organism | Activity | Reference |
| 5 | Kinase Inhibition | - | 83.5% | [2] |
| 5 | FLT3 Kinase Inhibition | - | High | [2] |
| 5 | Cytotoxicity | MCF-7 | High | [2] |
| 5 | Cytotoxicity | HepG-2 | High | [2] |
| 8 | Cytotoxicity | MCF-7 | High | [2] |
| 8 | Cytotoxicity | HepG-2 | High | [2] |
| B1 | EGFRL858R/T790M Inhibition | - | IC₅₀ = 13 nM | [7] |
| B1 | Cytotoxicity | H1975 | High | [7] |
| B1 | Cytotoxicity | A549 | High | [7] |
Visualizations
Caption: General workflow for the synthesis and evaluation of novel heterocyclic compounds from this compound precursors.
Caption: Simplified signaling pathway of EGFR and its inhibition by thieno[2,3-d]pyrimidine derivatives.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Synthesis of thieno(3,3-d)- and -(3,4-d)pyrimidines by alternative ring closure reactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Haloform Reaction of 2-Acetylthiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the haloform reaction of 2-acetylthiophene, a critical transformation for the synthesis of thiophene-2-carboxylic acid. Thiophene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science, notably serving as a key intermediate in the synthesis of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) Suprofen.[1] The haloform reaction offers a reliable and efficient method for this conversion on a laboratory scale.[1]
Introduction
The haloform reaction is a well-established organic reaction that converts methyl ketones into carboxylic acids with one less carbon atom, alongside a haloform (chloroform, bromoform, or iodoform).[2][3][4] The reaction proceeds via the exhaustive halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by cleavage of the resulting trihalomethyl group.[2][4] For 2-acetylthiophene, this reaction provides a direct route to thiophene-2-carboxylic acid.
Reaction Mechanism
The haloform reaction mechanism involves several key steps:[2][3][4][5]
-
Enolate Formation: A hydroxide ion abstracts an acidic α-proton from the methyl group of 2-acetylthiophene to form an enolate.
-
Halogenation: The enolate attacks a halogen molecule (e.g., from sodium hypochlorite), leading to a monohalogenated ketone. This step repeats twice more to yield a trihalomethyl ketone. The presence of the electron-withdrawing halogen atom increases the acidity of the remaining α-protons, facilitating subsequent halogenations.[2]
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone.
-
Cleavage: The carbon-carbon bond is cleaved, and the stable trihalomethyl anion acts as a leaving group.
-
Proton Transfer: An acid-base reaction occurs where the newly formed carboxylic acid protonates the trihalomethyl anion to produce thiophene-2-carboxylate and the corresponding haloform.
-
Acidification: In the final work-up step, the carboxylate is acidified to yield the final product, thiophene-2-carboxylic acid.
Experimental Workflow
The general experimental workflow for the haloform reaction of 2-acetylthiophene involves the reaction itself, followed by a series of work-up and purification steps.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the haloform reaction of 2-acetylthiophene.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Acetylthiophene | [1] |
| Reagents | Sodium hypochlorite (NaClO), Sodium hydroxide (NaOH) | [1][3] |
| Solvent | Ethanol (EtOH) or Diethyl ether | [1][3] |
| Temperature | 0 °C initially, then room temperature. Maintained below 40°C during addition. | [1][3] |
| Reaction Time | 0.5 - 12 hours | [1][3] |
| Quenching Agent | Sodium bisulfite (NaHSO₃) | [1] |
| Acidification | Concentrated Hydrochloric Acid (HCl) to pH 1 | [1][3] |
| Extraction Solvent | Diethyl ether or Dichloromethane | [1][3] |
| Purification | Recrystallization from hot water | [1] |
| Product | Thiophene-2-carboxylic acid | [1] |
| Yield | Up to 93% | [3][6] |
| Melting Point | 126.5-128.5 °C | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.04 (t, 1H), 7.60 (d, 1H), 7.76 (d, 1H), 11.0 (s, 1H) | [1][6] |
Detailed Experimental Protocol
Materials:
-
2-Acetylthiophene
-
Sodium hypochlorite (NaClO) solution (e.g., 13%)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Diethyl ether
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 2-acetylthiophene in a suitable solvent such as ethanol or diethyl ether.[1][3] Cool the flask in an ice bath.
-
Preparation of Alkaline Hypochlorite Solution: In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.[1]
-
Reaction: Slowly add the alkaline sodium hypochlorite solution dropwise from the dropping funnel to the cooled and vigorously stirred solution of 2-acetylthiophene.[1] It is crucial to maintain the reaction temperature below 40°C during the addition.[1]
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring. The reaction is considered complete when the temperature of the mixture falls to 25-30°C without external cooling, which may take between 30 minutes and 4 hours.[1] Some protocols may require longer stirring times at room temperature, for instance, 12 hours.[3]
-
Quenching: Add a solution of sodium bisulfite to the reaction mixture to neutralize any excess sodium hypochlorite.[1]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the aqueous layer from the organic layer.[1]
-
Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid. A precipitate of thiophene-2-carboxylic acid should form.[1][3]
-
Extract the acidified aqueous layer with diethyl ether or dichloromethane (3 x volume of aqueous layer).[1][3]
-
Combine the organic extracts and wash them with water and then with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][3]
-
-
Isolation and Purification:
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring its ¹H NMR spectrum.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hypochlorite is corrosive and an oxidizing agent.
-
Concentrated hydrochloric acid is highly corrosive.
-
Organic solvents are flammable. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
References
- 1. benchchem.com [benchchem.com]
- 2. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloform Reaction | NROChemistry [nrochemistry.com]
- 4. Haloform reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
preparation of 4-nitrothiophene-2-carboxylic acid from thiophene-2-carboxylic acid
Introduction
4-Nitrothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a nitro group and a carboxylic acid on the thiophene ring, allows for diverse chemical modifications, making it a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] This application note provides a detailed protocol for the preparation of 4-nitrothiophene-2-carboxylic acid via the nitration of thiophene-2-carboxylic acid. The described method is an adaptation of established procedures for the nitration of thiophene derivatives, ensuring a reliable and reproducible synthesis.
Reaction Principle
The synthesis involves the electrophilic aromatic substitution of thiophene-2-carboxylic acid. The thiophene ring, while generally more reactive than benzene, is deactivated by the electron-withdrawing carboxylic acid group at the 2-position.[2][3] This deactivation directs the incoming electrophile, the nitronium ion (NO₂⁺), to the positions meta to the carboxylic acid group, namely the 4 and 5 positions. The nitronium ion is generated in situ from the reaction of a nitric acid source with a strong dehydrating agent, such as sulfuric acid or acetic anhydride. Careful control of the reaction temperature is crucial to minimize the formation of side products and prevent runaway reactions, which can occur due to the inherent reactivity of the thiophene nucleus.[4] The reaction yields a mixture of 4-nitrothiophene-2-carboxylic acid and 5-nitrothiophene-2-carboxylic acid, from which the desired 4-nitro isomer can be isolated and purified.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 4-nitrothiophene-2-carboxylic acid. The data is based on typical results obtained for the nitration of substituted thiophenes and should be considered as a guideline. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Starting Material | Thiophene-2-carboxylic acid | |
| Reagents | Fuming Nitric Acid, Acetic Anhydride, Acetic Acid | A mixture of nitric acid and sulfuric acid can also be used. |
| Reaction Temperature | 0 - 10 °C | Strict temperature control is critical for selectivity and safety. |
| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Product | 4-Nitrothiophene-2-carboxylic acid | |
| Typical Yield | 40 - 60% | Based on the starting thiophene-2-carboxylic acid. |
| Purity | >95% | After purification by recrystallization. |
| Molecular Weight | 173.15 g/mol [1] | |
| Appearance | Off-white to pale yellow solid |
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 4-nitrothiophene-2-carboxylic acid.
Experimental Protocol
Materials:
-
Thiophene-2-carboxylic acid
-
Fuming nitric acid (≥90%)
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, thermometer, condenser, etc.)
-
Magnetic stirrer with a cooling bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry dropping funnel, carefully add 10 mL of acetic anhydride.
-
Cool the acetic anhydride to 0 °C in an ice-salt bath.
-
Slowly, with constant stirring, add 2.5 mL of fuming nitric acid to the cooled acetic anhydride. Maintain the temperature below 10 °C throughout the addition.
-
Once the addition is complete, allow the mixture to stir at 0 °C for 15 minutes.
-
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 5.0 g of thiophene-2-carboxylic acid in 25 mL of glacial acetic acid.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Nitration:
-
Slowly add the prepared nitrating mixture dropwise to the solution of thiophene-2-carboxylic acid over a period of 1-2 hours.
-
Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Press the solid as dry as possible on the filter.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure and purity of the 4-nitrothiophene-2-carboxylic acid using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Safety Precautions
-
This procedure involves the use of corrosive and strong oxidizing agents (fuming nitric acid, acetic anhydride). Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Ensure efficient cooling and slow addition of the nitrating agent.
-
Quenching the reaction mixture with ice should be done carefully to avoid splashing of the acidic solution.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Aminothiophene-2-carboxylic Acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 4-Aminothiophene-2-carboxylic acid via recrystallization.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization process.
Q1: My crude this compound is not dissolving in the hot solvent.
A1: This issue can arise from several factors:
-
Inappropriate Solvent Choice: The solvent may not be suitable for dissolving your compound, even at elevated temperatures. This compound, being a polar molecule with both an amino and a carboxylic acid group, requires a relatively polar solvent.
-
Insufficient Solvent Volume: You may not be using a sufficient amount of solvent to dissolve the crude material.
-
Insoluble Impurities: The crude product may contain insoluble impurities that will not dissolve regardless of the solvent or temperature.
Recommended Solutions:
-
Solvent Screening: If you haven't already, perform a small-scale solvent screen to identify a suitable solvent or solvent system. Good starting points for aminothiophene carboxylic acid derivatives include methanol, ethanol, or a mixture such as 50% aqueous acetic acid. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Incremental Solvent Addition: Add the hot solvent in small portions to your crude material, ensuring the solution is heated to boiling after each addition, until the solid dissolves.[2]
-
Hot Filtration: If insoluble impurities are present, you will need to perform a hot filtration to remove them after dissolving your target compound.
Q2: The compound "oils out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to:
-
High Concentration of Impurities: A high impurity level can lower the melting point of your compound, causing it to separate as a molten oil.
-
Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the compound may come out of solution too quickly and above its melting point in the solvent system.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice, favoring the formation of an amorphous oil.
Recommended Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool slowly.
-
Slow Cooling: Let the flask cool to room temperature undisturbed on a benchtop, insulated with a beaker or watch glass, before moving it to an ice bath. Slow cooling is crucial for the formation of pure crystals.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
Q3: No crystals are forming even after the solution has cooled completely.
A3: This typically indicates that the solution is not sufficiently supersaturated.
Recommended Solutions:
-
Induce Crystallization:
-
Scratching: As mentioned above, scratching the inside of the flask can initiate crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Increase Concentration: If induction methods fail, you may need to increase the concentration of your compound. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.
-
Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Q4: The recrystallization yield is very low.
A4: A low yield can be disappointing but is often rectifiable. Common causes include:
-
Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures.[1]
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product.
-
Washing with Too Much Cold Solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of your purified product.
Recommended Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1][2]
-
Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat your funnel and receiving flask with hot solvent.[1]
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling for a second crop of crystals. Note that this second crop may be less pure than the first.
-
Minimal Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: While a specific solvent for this exact compound is not widely published, good starting points for similar aminothiophene carboxylic acids are polar solvents like methanol, ethanol, or aqueous mixtures such as 50% acetic acid. It is highly recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude material.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can stem from unreacted starting materials, byproducts from the synthesis (e.g., from a Gewald reaction if applicable), or degradation of the product. Aminothiophenes can be prone to oxidation and polymerization, which may lead to colored impurities.
Q3: How can I decolorize a colored solution during recrystallization?
A3: If your hot solution has a noticeable color, you can often remove the colored impurities by adding a small amount of activated charcoal. After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1] Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing your yield.
Q4: How do I properly perform a hot filtration?
A4: To perform a successful hot filtration, keep the solution, funnel, and receiving flask hot to prevent premature crystallization. Use a preheated stemless or short-stemmed funnel and fluted filter paper for a faster filtration rate. Pour the hot solution through the filter paper in portions, keeping the solution in the original flask hot between additions.
Q5: How can I assess the purity of my recrystallized this compound?
A5: The purity of your final product can be assessed using several analytical techniques, including:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. For carboxylic acids that may streak on silica gel, adding a small amount (0.1-1%) of acetic or formic acid to the eluent can improve the spot shape.[1]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.
Experimental Protocol: Recrystallization of this compound
This is a general protocol that should be adapted based on the results of your preliminary solvent screening.
1. Solvent Selection (Small-Scale Test): a. Place approximately 20 mg of your crude this compound into a small test tube. b. Add a potential solvent (e.g., methanol, ethanol, water, or a mixture) dropwise at room temperature. c. If the solid dissolves readily at room temperature, the solvent is not suitable. d. If the solid is insoluble at room temperature, gently heat the test tube. e. A good solvent will dissolve the solid when hot and allow it to recrystallize upon cooling.[1]
2. Dissolution: a. Place the bulk of your crude this compound in an Erlenmeyer flask. b. Add a stir bar if desired. c. Heat your chosen solvent in a separate beaker. d. Add the minimum amount of the hot solvent to the Erlenmeyer flask to just cover the solid.[2] e. Heat the mixture on a hot plate to a gentle boil while stirring. f. Continue adding small portions of the hot solvent until all of the solid has just dissolved.[2]
3. Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal. c. Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary): a. If there are insoluble impurities or if you used activated charcoal, perform a hot filtration. b. Preheat a stemless or short-stemmed funnel and a clean Erlenmeyer flask. c. Place fluted filter paper in the funnel. d. Quickly filter the hot solution into the preheated flask.[1]
5. Crystallization: a. Cover the flask with a watch glass or inverted beaker and allow the filtrate to cool slowly to room temperature.[3] b. Do not disturb the flask during this cooling period. c. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[2]
6. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. c. Continue to draw air through the crystals for a few minutes to help them dry.
7. Drying: a. Transfer the purified crystals to a watch glass or weighing dish. b. Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
Use the following table to record your experimental data for comparison and optimization.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Crude Mass (g) | |||
| Solvent(s) Used | |||
| Solvent Volume (mL) | |||
| Dissolution Temp. (°C) | |||
| Cooling Method | |||
| Final Mass (g) | |||
| Yield (%) | |||
| Melting Point (°C) | |||
| Appearance | |||
| Purity (e.g., by HPLC, NMR) |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Navigating the Challenges of Aminothiophene Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of aminothiophene synthesis. The focus is on providing practical solutions to issues related to yield, purity, and process efficiency.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction, and why is it commonly used for aminothiophene synthesis?
The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1][2] It typically involves the condensation of a ketone or aldehyde with an active methylene compound (like an α-cyanoester) in the presence of elemental sulfur and a base.[1][2] This method is widely used due to its efficiency and the ability to construct the substituted aminothiophene scaffold in a single step from readily available starting materials.[3][4]
Q2: What are the most critical parameters to control when scaling up the Gewald synthesis?
During scale-up, the most critical parameters to control are temperature, reagent stoichiometry, mixing efficiency, and the rate of reagent addition. Inefficient heat removal can lead to side reactions, while poor mixing can result in localized concentration gradients, affecting reaction rate and byproduct formation.[1][5] Careful control of these parameters is essential for a reproducible and high-yielding process.
Q3: How can the environmental impact of aminothiophene synthesis be minimized during scale-up?
To enhance the sustainability of the synthesis, several "green chemistry" approaches can be adopted.[3][6] These include using alternative, eco-friendly solvents like polyethylene glycol (PEG-600) or deep eutectic solvents, and exploring solvent-free reaction conditions, for instance, through high-speed ball milling.[3][5] Employing organocatalysts such as L-proline can also offer a greener and more cost-effective alternative to traditional methods.[3][7]
Section 2: Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up of aminothiophene synthesis in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction yield has significantly dropped after moving from a lab scale to a pilot scale. What are the likely causes and how can I troubleshoot this?
A: A drop in yield during scale-up is a common issue that can often be traced back to several factors. The following table summarizes potential causes and recommended solutions.
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | Base Selection: The choice of base is critical. Screen different bases like piperidine, morpholine, or triethylamine to find the most effective one for your substrate.[1] Water Removal: This condensation step produces water, which can inhibit the reaction. On a larger scale, ensure efficient water removal, potentially by using a Dean-Stark apparatus.[1] |
| Poor Sulfur Solubility or Reactivity | Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are generally effective as they enhance the solubility and reactivity of sulfur.[1][5] Temperature Control: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity.[1][7] However, poor heat transfer at scale can lead to localized overheating and side reactions. Ensure your reactor has adequate heat exchange capabilities. |
| Steric Hindrance | Modified Protocols: For sterically hindered starting materials, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile intermediate, and then react it with sulfur and base in a separate step.[1] Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates, though scale-up of this technology has its own challenges.[1][8] |
| Incorrect Stoichiometry | Reagent Purity & Measurement: Ensure all starting materials are pure and dry. Inaccurate measurement at a large scale can lead to significant deviations from optimal stoichiometry. Double-check all calculations and measurements.[1] |
Problem: Significant Byproduct Formation
Q: My scaled-up reaction is producing a complex mixture with significant byproducts, making purification difficult. How can I identify and minimize these impurities?
A: Byproduct formation is often exacerbated during scale-up due to issues with mixing and temperature control. Below are common byproducts and strategies to mitigate their formation.
| Common Byproduct | Mitigation Strategy |
| Unreacted Starting Materials | Increase reaction time, optimize the temperature to ensure it is consistent throughout the reactor, or consider a more effective catalyst to drive the reaction to completion.[1] |
| Knoevenagel-Cope Intermediate | This α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1] |
| Dimerization or Polymerization Products | Under certain conditions, starting materials or intermediates can self-condense.[1] To minimize this, adjust the concentration of reactants, control the rate of addition of reagents (especially the base), or change the solvent.[1][5] |
| Residual Elemental Sulfur | Unreacted sulfur can be difficult to remove. Washing the crude product with a solvent in which sulfur is soluble but the desired product is not can be effective. Recrystallization is also a powerful technique for removing residual sulfur.[5] |
Problem: Purification Challenges at Scale
Q: I am finding it difficult to isolate a pure product from my large-scale reaction. What purification methods are suitable for industrial-scale production?
A: Purifying aminothiophenes at scale requires robust and scalable methods. While laboratory-scale purifications might rely heavily on column chromatography, this is often not economically viable for large quantities.
-
Recrystallization: This is frequently the most effective and economical method for purifying solid aminothiophenes.[1] Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[1][3] The key is to perform thorough solvent screening at a small scale to identify optimal conditions.
-
Washing/Trituration: Washing the crude product with water can remove inorganic salts and polar impurities.[1] A subsequent wash or trituration with a non-polar solvent like hexanes can effectively remove non-polar byproducts and residual starting materials.[1][3]
-
Column Chromatography: While often a last resort at a large scale due to cost and solvent consumption, it may be necessary for oils or solids that are difficult to recrystallize.[1][9] For industrial applications, techniques like flash chromatography with optimized solvent gradients are used to maximize throughput.
Problem: Mass and Heat Transfer Limitations
Q: My reaction is sluggish and incomplete at a larger scale, even though it worked perfectly in the lab. Could this be a mass or heat transfer issue?
A: Yes, mass and heat transfer limitations are among the most significant challenges in scaling up chemical reactions.[10][11]
-
Heat Transfer: The Gewald reaction is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to a rise in internal temperature, promoting side reactions and decomposition.
-
Solution: Utilize a reactor with a high heat transfer capacity (e.g., a jacketed reactor with efficient thermal fluid circulation). Controlled, slow addition of reagents can also help manage the heat generated.
-
-
Mass Transfer (Mixing): Inadequate mixing can lead to a non-homogenous reaction mixture.[12] This means that reactants are not encountering each other at the optimal rate, slowing down the reaction and potentially leading to the formation of byproducts in areas of high reactant concentration.[12]
-
Solution: Ensure the reactor is equipped with an appropriate agitation system (e.g., impeller type and speed) designed for the viscosity of your reaction mixture. Baffles within the reactor can also improve mixing efficiency.[12]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Gewald Aminothiophene Synthesis
This protocol describes a general method for the synthesis of 2-aminothiophenes, which should be optimized for specific substrates and scale.
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and a suitable solvent (e.g., ethanol or DMF).
-
Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq.) to the mixture.
-
Base Addition: Begin agitation and slowly add the base (e.g., morpholine or triethylamine, 1.5 eq.) to the suspension over a period of 30-60 minutes, while maintaining the internal temperature between 20-30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 45-50°C and maintain for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[5]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water and stir.
-
Isolation: Collect the precipitated solid by filtration. Wash the crude product with water and then with a cold non-polar solvent (e.g., hexanes) to remove impurities.[1]
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol).[1][3]
Protocol 2: Microwave-Assisted Gewald Synthesis
This method can significantly reduce reaction times but requires specialized equipment for scale-up.[8]
-
Preparation: In a microwave-safe reaction vessel, combine the carbonyl compound (1.0 eq.), active methylene nitrile (1.0 eq.), elemental sulfur (1.1 eq.), and a suitable base (e.g., piperidine, 1.5 eq.) in a high-boiling polar solvent like DMF.
-
Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 100-120°C for 5-15 minutes with stirring.
-
Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Isolation and Purification: Follow the work-up, isolation, and purification steps as described in Protocol 1.
Section 4: Visual Guides
The following diagrams illustrate key workflows and concepts related to aminothiophene synthesis.
Caption: The reaction mechanism of the Gewald synthesis.
Caption: A troubleshooting workflow for addressing low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. sathyabama.ac.in [sathyabama.ac.in]
common side reactions in the synthesis of aminothiophene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of aminothiophene derivatives, with a particular focus on the widely utilized Gewald reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of aminothiophene derivatives, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Aminothiophene Product
A low yield or complete failure of the reaction is a common issue that can often be attributed to several factors throughout the reaction process.
| Potential Cause | Recommended Solution |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step. Ensure the use of an appropriate base (e.g., morpholine, piperidine, triethylamine) and allow for sufficient reaction time. Gentle heating can also help drive this step to completion.[1] For less reactive ketones, a stronger base may be necessary. The removal of water, a byproduct of this condensation, can also improve yields; consider using a Dean-Stark apparatus. |
| Poor Quality or Reactivity of Elemental Sulfur | Use finely powdered, high-purity elemental sulfur to maximize its reactivity.[1] The choice of solvent is also crucial, as polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of sulfur.[2] |
| Inefficient Cyclization | The cyclization step often requires heating. If the reaction temperature is too low, the cyclization may be slow or incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1] |
| Loss of Product During Workup | Aminothiophene derivatives can have varying polarities. Avoid excessive washing with solvents in which the product may be soluble. If the product is a salt, such as a hydrochloride, be mindful of its polarity during extraction and washing steps.[1] |
Issue 2: Formation of a Dark Brown or Tarry Reaction Mixture
The appearance of a dark, viscous, or tarry reaction mixture is often indicative of side reactions.
| Potential Cause | Recommended Solution |
| Polymerization or Side Reactions | This can be caused by excessively high reaction temperatures. It is crucial to optimize the reaction temperature to favor the desired product formation over polymerization.[1] The purity of the starting materials is also important, as impurities can catalyze unwanted side reactions. |
| Formation of Complex Polysulfides | The reaction of elemental sulfur can lead to the formation of colored polysulfide intermediates.[1] While this is an inherent part of the Gewald reaction, proper workup and purification, such as column chromatography, are necessary to remove these impurities. |
Issue 3: Presence of Significant Impurities in the Crude Product
The presence of major impurities can complicate the purification process and reduce the final yield.
| Potential Cause | Recommended Solution |
| Unreacted Knoevenagel Condensation Intermediate | If the sulfur addition and/or cyclization steps are the rate-limiting steps, the α,β-unsaturated nitrile intermediate may remain. This can be addressed by increasing the reaction temperature or time after the initial condensation. Ensuring that the sulfur is well-dispersed in the reaction mixture is also important.[1] |
| Dimerization of the α,β-unsaturated nitrile | The Knoevenagel-Cope intermediate can undergo dimerization, which competes with the desired cyclization reaction. The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of addition of reagents may help to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Gewald synthesis of aminothiophenes?
The most frequently encountered side reactions include the formation of the Knoevenagel-Cope intermediate as a persistent impurity, dimerization or polymerization of starting materials or reactive intermediates, and the formation of complex, often colored, polysulfides from the elemental sulfur.[1]
Q2: How can I minimize the formation of the dimeric byproduct of the α,β-unsaturated nitrile?
The dimerization is a common side reaction that can be influenced by reaction conditions. To minimize its formation, consider adjusting the reaction temperature, as higher temperatures can sometimes favor the desired cyclization over dimerization. Additionally, controlling the rate of addition of the reagents can help to maintain a low concentration of the reactive intermediate, thereby reducing the likelihood of dimerization.
Q3: My product is an oil instead of a solid. How can I purify it?
The presence of residual solvent or impurities can cause the product to be an oil. Attempt to precipitate the product by dissolving it in a minimal amount of a polar solvent and then adding a non-polar solvent. If precipitation is unsuccessful, column chromatography is a reliable method for isolating the pure compound. Thoroughly drying the final product under vacuum is also essential.[1]
Q4: What is the role of the base in the Gewald reaction, and which one should I choose?
The base, typically a secondary or tertiary amine like morpholine, piperidine, or triethylamine, is crucial for catalyzing the initial Knoevenagel-Cope condensation.[2] The choice of base can significantly impact the reaction rate and yield. Morpholine is often favored as it can also help to dissolve elemental sulfur. For less reactive carbonyl compounds, a stronger base might be required.
Q5: Can I use microwave irradiation for the Gewald reaction?
Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods.[3]
Data Presentation
The following table summarizes the general effect of key reaction parameters on the formation of common side products in the Gewald synthesis. The yields are qualitative ("low," "medium," "high") as precise quantitative data is highly substrate-dependent and often not reported in a comparative manner in the literature.
| Reaction Parameter | Knoevenagel Intermediate | Dimerization/Polymerization | Polysulfide Impurities | Desired Product Yield |
| Low Temperature | High | Low to Medium | Low | Low |
| Optimal Temperature | Low | Low | Medium | High |
| High Temperature | Low | High | High | Decreased |
| Weak Base | High | Low | Low | Low |
| Strong Base | Low | Medium to High | Medium | High (initially) |
| Polar Aprotic Solvent (e.g., DMF) | Low | Medium | High | Generally Good |
| Polar Protic Solvent (e.g., Ethanol) | Low to Medium | Low to Medium | Medium | Generally Good |
Experimental Protocols
General One-Pot Protocol for the Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol (approximately 0.5 M concentration of the carbonyl compound). Add the base (e.g., morpholine or triethylamine) in a catalytic to stoichiometric amount (0.1 - 1.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold, non-polar solvent like hexane, followed by cold ethanol.
-
Purification: If the product does not precipitate or requires further purification, remove the solvent under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common side reactions in the synthesis of aminothiophene derivatives.
Caption: Troubleshooting workflow for common side reactions.
References
Technical Support Center: Resolving Compound Smearing on Silica Gel TLC for Carboxylic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when running carboxylic acids on silica gel thin-layer chromatography (TLC) plates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my carboxylic acid smearing or streaking on the TLC plate?
A1: Streaking or smearing of carboxylic acids on silica gel TLC is a common issue that can arise from several factors:
-
Strong Interactions: Carboxylic acids are highly polar and can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[1][2] This strong interaction can lead to slow, uneven movement up the plate, resulting in a streak rather than a compact spot.
-
Ionization: The slightly acidic nature of silica gel can deprotonate the carboxylic acid, forming a carboxylate salt. The acid and its corresponding salt will have different polarities and affinities for the stationary phase, causing them to move at different rates and resulting in tailing or streaking.[1][3]
-
Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, leading to broad, streaky spots.[4][5][6]
-
Inappropriate Mobile Phase: If the mobile phase is not polar enough, the carboxylic acid will have a very strong affinity for the stationary phase and will not move effectively, which can contribute to streaking.[6]
Q2: How can I prevent my carboxylic acid spot from streaking?
A2: The most effective way to prevent streaking of carboxylic acids is to add a small amount of a volatile acid to the mobile phase.[1][4][5][7]
-
Acidify the Mobile Phase: Adding a small percentage (typically 0.1-2%) of a volatile acid like acetic acid or formic acid to the eluent is the most common solution.[1][4][5][8] The added acid protonates the silanol groups on the silica gel and ensures the carboxylic acid analyte remains in its less polar, protonated form.[3] This reduces the strong interactions and allows the compound to move up the plate as a more compact spot.
Q3: What is the best mobile phase for running carboxylic acids on TLC?
A3: The ideal mobile phase will depend on the specific polarity of your carboxylic acid. A good starting point is often a mixture of a non-polar solvent and a more polar solvent. Common combinations include hexane/ethyl acetate or dichloromethane/methanol.[1][9] To prevent streaking, it is highly recommended to add a small amount of acetic or formic acid to these solvent systems.[1][9]
Data & Protocols
Table 1: Mobile Phase Modifiers to Reduce Carboxylic Acid Smearing
| Modifier | Typical Concentration | Purpose |
| Acetic Acid | 0.1 - 2% | Suppresses ionization of the carboxylic acid and silanol groups, leading to sharper spots.[1][4][8] |
| Formic Acid | 0.1 - 2% | Similar to acetic acid, it protonates the analyte and stationary phase, reducing tailing.[1][5] |
Experimental Protocol: Running a TLC of a Carboxylic Acid with an Acidified Mobile Phase
-
Prepare the Developing Chamber:
-
Pour a small amount (0.5 - 1 cm depth) of your chosen mobile phase (e.g., 7:3 hexane:ethyl acetate) into the developing chamber.
-
Add 0.5-1% acetic acid to the mobile phase. For example, for 10 mL of eluent, add 0.05-0.1 mL of acetic acid.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with vapor. Close the chamber and let it equilibrate for 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.
-
Dissolve your carboxylic acid sample in a volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of about 1%.
-
-
Spot the Plate:
-
Using a capillary tube, carefully and briefly touch the end to the origin line on the TLC plate to apply a small spot of your sample. The spot should be no more than 1-2 mm in diameter.[8]
-
Allow the solvent to completely evaporate between applications if multiple spots are needed.
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[7]
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualize the Results:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using an appropriate method (e.g., UV lamp, staining).
-
Visualization Techniques
Q4: How do I properly visualize carboxylic acids on a TLC plate?
A4: Carboxylic acids are often not visible under UV light unless they are part of a conjugated system.[4] Therefore, staining is a common visualization method.
Table 2: Common Stains for Visualizing Carboxylic Acids
| Staining Reagent | Preparation | Procedure | Result |
| Bromocresol Green | Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution turns a pale blue.[10] | Dip the dried TLC plate into the stain, or spray the plate evenly. No heating is required. | Carboxylic acids will appear as bright yellow spots on a blue background.[11] |
| Potassium Permanganate | Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. | Dip or spray the plate. Gentle heating may be required. | Compounds that can be oxidized (including many organic acids) will appear as yellow or white spots on a purple background.[12] |
Experimental Protocol: Preparation of Bromocresol Green Stain
-
Weigh out 0.04 g of bromocresol green powder.
-
Measure 100 mL of absolute ethanol and add it to a suitable container.
-
Add the bromocresol green to the ethanol and stir until dissolved.
-
Slowly add a 0.1 M solution of sodium hydroxide drop by drop while stirring, until the solution changes from yellow to a pale blue color.[10]
-
Store the resulting stain in a sealed container.
Visual Workflows and Diagrams
Caption: Troubleshooting workflow for resolving smearing of carboxylic acids on TLC plates.
Caption: Effect of an acidic modifier on the interaction between a carboxylic acid and silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved Carboxylic acids often produce a streak rather than a | Chegg.com [chegg.com]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. chembam.com [chembam.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pharmashare.in [pharmashare.in]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing N-Acylation of Aminothiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-acylation of aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for the N-acylation of aminothiophenes?
A1: The most frequently used acylating agents are acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride). Acyl chlorides are generally more reactive than anhydrides. Carboxylic acids can also be used, but they typically require activation with a coupling agent.
Q2: Why is a base often required for N-acylation reactions?
A2: When using acyl chlorides or acid anhydrides, an acidic byproduct (e.g., HCl or a carboxylic acid) is formed. A base, such as triethylamine or pyridine, is added to neutralize this acid. If not neutralized, the acid can protonate the starting aminothiophene, rendering it non-nucleophilic and halting the reaction.
Q3: How does the electronic nature of the aminothiophene affect the N-acylation reaction?
A3: The nucleophilicity of the amino group on the thiophene ring is crucial for the reaction's success. Electron-donating groups on the thiophene ring will increase the electron density on the amino group, making it more nucleophilic and generally accelerating the reaction. Conversely, strong electron-withdrawing groups can decrease the nucleophilicity of the amine, potentially requiring harsher reaction conditions.
Q4: What are the typical solvents used for N-acylation of aminothiophenes?
A4: Aprotic solvents are commonly employed to avoid reaction with the acylating agent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are frequent choices. The selection of the solvent often depends on the solubility of the specific aminothiophene substrate.
Q5: Can C-acylation occur as a side reaction?
A5: While N-acylation is generally favored due to the higher nucleophilicity of the amino group, C-acylation on the thiophene ring can occur as a side reaction, especially under Friedel-Crafts type conditions with a Lewis acid catalyst. To favor N-acylation, it is best to avoid strong Lewis acids when the amino group is unprotected.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acylation of aminothiophenes in a question-and-answer format.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive/Hydrolyzed Acylating Agent | Acyl chlorides and anhydrides are sensitive to moisture. Use freshly opened or distilled reagents. Handle under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficiently Nucleophilic Amine | If the aminothiophene has strong electron-withdrawing groups, it may be less reactive. Consider using a more reactive acylating agent (acyl chloride > anhydride) or adding a catalyst like 4-dimethylaminopyridine (DMAP). |
| Inadequate Base | The acid byproduct can protonate the starting amine. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used. For less reactive amines, a stronger base might be necessary, but care should be taken to avoid side reactions. |
| Suboptimal Reaction Temperature | Some reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature (monitor by TLC), consider gently heating the reaction mixture. |
| Poor Solubility of Starting Materials | Ensure that both the aminothiophene and the acylating agent are soluble in the chosen solvent. If not, screen other anhydrous, aprotic solvents. |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Recommended Solution |
| Diacylation (Acylation on both Nitrogen and the Ring) | This can occur under harsh conditions. Use milder conditions: lower temperature, a less reactive acylating agent, and avoid strong Lewis acid catalysts. |
| Polymerization/Decomposition | Aminothiophenes can be sensitive to strong acids and high temperatures. Maintain a controlled reaction temperature and ensure efficient neutralization of the acid byproduct. |
| Reaction with Solvent | Ensure the solvent is inert to the reactants and conditions. For example, avoid alcoholic solvents which can react with the acylating agent. |
Issue 3: Difficult Product Isolation/Purification
| Possible Cause | Recommended Solution |
| Emulsion during Aqueous Workup | This can occur if the product or byproducts act as surfactants. Try adding brine to the aqueous layer or filtering the mixture through a pad of celite. |
| Co-elution of Product and Starting Material during Chromatography | If the polarities are very similar, consider derivatizing the unreacted starting amine to a more polar salt by washing the organic layer with dilute acid before chromatography. |
| Product is an Oil and Difficult to Crystallize | If recrystallization fails, silica gel column chromatography is the primary alternative for purification. |
Data Presentation
Table 1: N-Acylation of Aniline with Acetic Anhydride in Various Solvents[1]
This table illustrates the effect of solvent on a general N-acylation reaction, which can provide a starting point for optimizing the N-acylation of aminothiophenes.
| Solvent | Time (min) | Yield (%) |
| THF | 6 | 75 |
| CHCl₃ | 5 | 79 |
| CH₂Cl₂ | 5 | 81 |
| Et₂O | 10 | 76 |
| EtOAc | 12 | 72 |
| CH₃CN | 7 | 78 |
| H₂O | 5 | 90 |
| No Solvent | 5 | 89 |
| Reaction conditions: Aniline (1 mmol), Acetic Anhydride (1.2 mmol), Room Temperature. |
Table 2: Comparison of Yields for N-Acylation of Specific Aminothiophenes
| Aminothiophene Substrate | Acylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1-(2-Amino-3-thienyl)ethanone | Acetic Anhydride | None | Acetic Anhydride (excess) | Reflux, 15 min | 95% | [1] |
| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine | THF | Room Temp, 15 h | 58% | [2] |
Experimental Protocols
Protocol 1: N-Acetylation of 1-(2-Amino-3-thienyl)ethanone with Acetic Anhydride[2]
Materials:
-
1-(2-Amino-3-thienyl)ethanone
-
Acetic Anhydride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 1-(2-Amino-3-thienyl)ethanone (1.41 g, 10 mmol).
-
Add excess acetic anhydride (5 mL).
-
Heat the mixture to reflux and maintain for 15 minutes.
-
After 15 minutes, cautiously add water (approximately 10 mL) to the reaction mixture.
-
Heat the mixture again for an additional 5 minutes.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystalline product, N-(3-Acetyl-2-thienyl)acetamide, by vacuum filtration.
-
The product can be recrystallized from a suitable solvent if necessary.
Protocol 2: N-Acylation of 2-Aminothiophene-3-carbonitrile with an Acyl Chloride[3]
Materials:
-
2-Aminothiophene-3-carbonitrile
-
2-(Thiophen-2-yl)acetyl chloride (or other desired acyl chloride)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in anhydrous THF (12 mL).
-
Add triethylamine (1.01 g, 10 mmol) to the solution.
-
In a separate flask, dissolve the 2-(thiophen-2-yl)acetyl chloride (11 mmol) in anhydrous THF (10 mL).
-
Slowly add the acyl chloride solution to the stirred aminothiophene solution at room temperature.
-
Stir the reaction mixture at room temperature for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the solid residue with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by washing with water and then recrystallizing from a suitable solvent (e.g., acetonitrile).
Visualizations
Caption: General experimental workflow for the N-acylation of aminothiophenes.
Caption: Troubleshooting logic for low yield in N-acylation of aminothiophenes.
References
Technical Support Center: Troubleshooting Low Recovery in Thiophene Compound Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery rates during the recrystallization of thiophene-based compounds. This guide provides a structured approach to troubleshooting common issues through a question-and-answer format, detailed experimental protocols, and visual workflows to enhance understanding.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly low yield after recrystallizing my thiophene compound. What are the most common causes?
Low recovery is a frequent issue in recrystallization and can be attributed to several factors. The most common culprits include:
-
Using an excessive amount of solvent: The most prevalent reason for low recovery is dissolving the compound in too much solvent.[1][2][3][4][5][6] This keeps a significant portion of your product in the solution (mother liquor) even after cooling.
-
Improper solvent choice: The ideal solvent should dissolve the thiophene compound well at high temperatures but poorly at low temperatures.[4][7][8] If the compound remains highly soluble at low temperatures, crystallization will be minimal.
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, the compound can crystallize prematurely on the filter paper or in the funnel, leading to product loss.[1]
-
Incomplete crystallization: The cooling period may not have been long enough, or the temperature not low enough, to allow for maximum crystal formation.[4]
-
Washing with the wrong solvent or technique: Washing the collected crystals with a solvent in which they are soluble, or with a solvent that is not ice-cold, will redissolve the product.[1][2]
Q2: How can I select the optimal solvent for my thiophene derivative?
Choosing the right solvent is critical for successful recrystallization. Thiophene itself is a nonpolar, aromatic heterocyclic compound and is generally soluble in organic solvents like ethanol, ether, benzene, and toluene, but insoluble in water.[9] The solubility of thiophene derivatives will depend on their specific functional groups.
Here's a systematic approach to solvent selection:
-
"Like dissolves like": Consider the polarity of your thiophene derivative.[7] If it has polar functional groups, a more polar solvent may be suitable. For non-polar derivatives, non-polar solvents are a good starting point.
-
Small-scale solubility tests: Test the solubility of a small amount of your crude compound in various solvents at room temperature and upon heating.[7] The ideal solvent will show poor solubility at room temperature and high solubility when heated.
-
Solvent pairs: If a single solvent is not ideal, a two-solvent system (a "good" solvent and a "poor" solvent) can be effective.[1][7][10] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid.
Common Solvents for Recrystallization:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very Polar | Good for polar thiophene derivatives; often used in solvent pairs.[7][11] |
| Ethanol | 78 | Polar | A versatile and commonly used solvent for a range of organic compounds.[7][11] |
| Methanol | 65 | Polar | Similar to ethanol, but with a lower boiling point.[7] |
| Acetone | 56 | Polar Aprotic | A good solvent for many organic compounds.[7][11] |
| Ethyl Acetate | 77 | Moderately Polar | Often used for compounds of intermediate polarity.[7][11] |
| Dichloromethane | 40 | Moderately Polar | Has a low boiling point, making it easy to remove. |
| Toluene | 111 | Non-polar | Suitable for non-polar thiophene derivatives.[9] |
| Hexane | 69 | Non-polar | A common choice for non-polar compounds; often used in solvent pairs with a more polar solvent.[7][11] |
Q3: My thiophene compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1][3][5][6][12] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[3][6]
Solutions for "Oiling Out":
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional solvent to decrease the saturation. Allow it to cool more slowly.[1][3][5]
-
Slow down the cooling process: Insulate the flask to allow for gradual cooling.[3][13] Slow cooling encourages the formation of a stable crystal lattice.
-
Lower the temperature of the solution before cooling: Ensure the solution is not supersaturated at a temperature above the compound's melting point.
-
Consider a different solvent: The chosen solvent's boiling point may be too high.
Q4: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?
If crystals do not form, the solution may be supersaturated or nucleation has not occurred.[1][2][3]
Techniques to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1][2][3][4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[1][2][3] This provides a template for crystallization to begin.
-
Reduce the solvent volume: If the solution is not saturated enough, gently heat it to evaporate some of the solvent and then allow it to cool again.[1][3][5][6]
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[3]
Q5: Could my thiophene compound be degrading during the recrystallization process?
Yes, degradation is a possibility, especially for sensitive thiophene derivatives. The thiophene ring can be susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[14] This can be initiated by prolonged heating in the presence of atmospheric oxygen.[14]
Minimizing Degradation:
-
Minimize heating time: Do not heat the solution for longer than necessary to dissolve the compound.
-
Use an inert atmosphere: For particularly sensitive compounds, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Avoid strong oxidizing agents: Be mindful of any residual oxidizing agents from a previous reaction step.
Experimental Protocol: General Recrystallization of a Thiophene Compound
This protocol outlines a general procedure for the recrystallization of a solid thiophene derivative. The specific solvent and temperatures should be optimized based on the solubility tests described in Q2.
Materials:
-
Crude thiophene compound
-
Recrystallization solvent(s)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude thiophene compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[1][2][10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities.[1][12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1][13] Covering the flask will prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1][10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[1][2][10]
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For more thorough drying, a vacuum oven can be used.[1]
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for low recovery in recrystallization.
Caption: Decision guide for inducing crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. rubingroup.org [rubingroup.org]
- 8. mt.com [mt.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Crystallization & Filtration
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent premature crystallization during hot filtration procedures.
Troubleshooting Guide: Premature Crystallization During Hot Filtration
This section addresses specific issues that can lead to unwanted crystal formation during the hot filtration process.
Q1: My compound is crystallizing on the filter paper and in the funnel stem. What is causing this and how can I prevent it?
A1: This is a common issue caused by the cooling of the saturated solution as it comes into contact with the cooler surfaces of the filter paper and funnel.[1][2] The decrease in temperature lowers the solubility of your compound, causing it to precipitate prematurely.[3]
Prevention Strategies:
-
Preheat Your Apparatus: The most critical step is to heat your filtration apparatus before starting. Place your receiving flask with a small amount of the crystallization solvent on a heat source (e.g., steam bath or hotplate).[4] Rest the funnel and filter paper in the neck of the flask. The hot solvent vapors will heat the funnel and paper, preventing a significant temperature drop during filtration.[2][5]
-
Use Appropriate Glassware:
-
Stemless or Short-Stemmed Funnels: These are highly recommended as they minimize the surface area where the solution can cool and crystallize before reaching the receiving flask.[1][2][6]
-
Fluted Filter Paper: Fluting the filter paper increases the surface area for filtration, which speeds up the process and reduces the time the hot solution spends in the funnel.[2][6][7]
-
-
Maintain Solution Temperature: Keep the solution to be filtered at a gentle boil. Pour the solution into the funnel in small portions to ensure it doesn't have time to cool down significantly.[1]
Q2: I'm using vacuum filtration to speed up the process, but my product is crashing out on the filter. Why?
A2: Vacuum filtration should not be used for hot filtration.[1] The reduced pressure in the suction flask causes the solvent to boil rapidly. This leads to significant evaporative cooling, which drastically lowers the solution's temperature and induces premature crystallization.[8] Always use gravity filtration for this procedure.[1]
Q3: My yield is very low after hot filtration. Where could my product have gone?
A3: Low yield can result from several factors during hot filtration:
-
Crystallization in the Apparatus: As discussed in Q1, product may have crystallized on the filter paper or in the funnel stem and was not successfully redissolved and passed through.[9] Always inspect the filter paper after filtration. If crystals are present, you can try rinsing with a small amount of fresh, boiling solvent to dissolve them.[5]
-
Excess Solvent: To avoid premature crystallization, it is sometimes necessary to use a slight excess of solvent.[1] However, using too much solvent will mean that a larger amount of your compound remains dissolved in the mother liquor after cooling, thus reducing your final yield.[9] If this is suspected, you can evaporate the excess solvent after filtration is complete.[1]
Frequently Asked Questions (FAQs)
Q: Why is hot filtration necessary?
A: Hot filtration is used to separate insoluble impurities from a solution of your desired compound.[2] It is a key step in recrystallization when, for example, you have solid impurities (like dust or sand) or have used a decolorizing agent like activated charcoal.[2] The procedure relies on keeping the desired compound dissolved while the insoluble materials are caught by the filter paper.
Q: What is the ideal rate of cooling after hot filtration?
A: After a successful hot filtration, the filtrate should be allowed to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling, such as placing the flask directly in an ice bath, can trap impurities within the crystal lattice.[9]
Q: My compound "oils out" instead of crystallizing after filtration. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.[5] To resolve this, reheat the solution and add a small amount of additional solvent to ensure the compound stays dissolved longer as it cools.[9]
Data Presentation
Understanding the relationship between temperature and solubility is key to preventing premature crystallization. As temperature decreases, the amount of solute that can remain dissolved in the solvent drops, leading to crystallization.[3][10]
Table 1: Solubility of Benzoic Acid in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL H₂O) |
| 0 | 0.17 |
| 10 | 0.21 |
| 20 | 0.29 |
| 30 | 0.42 |
| 40 | 0.60 |
| 50 | 0.85 |
| 60 | 1.20 |
| 70 | 1.77 |
| 80 | 2.75 |
| 90 | 4.00 |
| 100 | 5.90 |
This table illustrates that a saturated solution of benzoic acid made at 100°C will become supersaturated upon cooling, forcing the excess solute to crystallize.
Experimental Protocols
Protocol for Hot Gravity Filtration
-
Apparatus Setup:
-
Place a clean Erlenmeyer flask (the receiving flask) containing a few milliliters of the crystallization solvent and a boiling chip on a heat source (steam bath or hotplate).
-
Select a short-stemmed or stemless funnel.[2]
-
Flute a piece of filter paper and place it in the funnel.[11]
-
Place the funnel assembly into the neck of the receiving flask. It is best to use a ring clamp to hold the funnel securely, leaving a small gap between the funnel and the flask rim to allow air to escape.[2]
-
-
Preheating:
-
Allow the solvent in the receiving flask to boil gently. The rising hot vapors will heat the funnel and filter paper.[5]
-
-
Filtration:
-
Bring the solution containing your compound and insoluble impurities to a boil.
-
Carefully and in small portions, pour the boiling solution through the fluted filter paper. Keep the main solution hot between additions.
-
-
Rinsing (if necessary):
-
After all the solution has been transferred, inspect the filter paper for crystals.
-
If crystals are present, rinse the filter paper with a small amount of fresh, boiling solvent to dissolve the crystals and wash them through into the receiving flask.[11]
-
-
Cooling:
-
Once filtration is complete, remove the funnel, cover the receiving flask with a watch glass, and allow the filtrate to cool slowly to room temperature to begin crystallization.
-
Visualizations
Caption: Experimental workflow for hot gravity filtration.
Caption: Troubleshooting decision tree for premature crystallization.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recrystallization [wiredchemist.com]
- 6. brainly.com [brainly.com]
- 7. 7 Best Known Process Filtration Techniques to Implement [dhafilter.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solubility Curve | Definition, Graph & Limits - Lesson | Study.com [study.com]
- 11. brainly.com [brainly.com]
choosing the right solvent for aminothiophene recrystallization
Technical Support Center: Aminothiophene Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for aminothiophene recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing aminothiophenes?
A1: Recrystallization is a purification technique used to remove impurities from a solid aminothiophene sample. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the purified aminothiophene to crystallize while the impurities remain dissolved in the solvent.[1]
Q2: What are the characteristics of an ideal solvent for aminothiophene recrystallization?
A2: An ideal recrystallization solvent should:
-
Dissolve the aminothiophene compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[2]
-
Not react chemically with the aminothiophene.[1]
-
Be sufficiently volatile to be easily removed from the purified crystals.[1]
-
Dissolve impurities well at both high and low temperatures or not at all, so they can be removed by filtration.
Q3: What are some commonly used solvents for recrystallizing aminothiophene derivatives?
A3: For aminothiophene carboxylic acid derivatives, solvents such as methanol, ethanol, 50% acetic acid, and benzene have been reported to be effective.[2] Generally, polar solvents like water and alcohols are good starting points for 2-aminothiophene due to its solubility in them.[3] Solvent mixtures, such as n-hexane/acetone or n-hexane/THF, can also be effective.[4]
Q4: How do I perform a solvent selection test for my specific aminothiophene derivative?
A4: A small-scale test can be conducted to identify a suitable solvent:
-
Place approximately 20 mg of your crude aminothiophene in a small test tube.
-
Add the chosen solvent dropwise at room temperature. If the solid dissolves easily, the solvent is not suitable.
-
If the solid is insoluble, heat the mixture. If the solid dissolves when hot and reappears as crystals upon cooling, the solvent is a good candidate.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of aminothiophenes.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Crystals | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.[2] | 1. Test different solvents or use a co-solvent system to decrease solubility.2. Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask).[2] |
| Product "Oiling Out" | 1. The boiling point of the solvent is higher than the melting point of the aminothiophene.2. The solution is supersaturated with impurities.[2] | 1. Select a solvent with a lower boiling point.2. Add a small amount of additional solvent to the hot solution and allow it to cool slowly.[5] |
| No Crystals Form Upon Cooling | 1. Too much solvent was used.2. The solution is supersaturated.[5] | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6]2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] |
| Colored Impurities in Crystals | Soluble impurities are co-crystallizing with the product. | Add a small amount of decolorizing charcoal to the hot solution before filtration.[7] |
Experimental Protocol: General Aminothiophene Recrystallization
This protocol outlines a general procedure for the recrystallization of an aminothiophene derivative.
1. Solvent Selection:
-
Based on preliminary tests (see FAQ A4), select a suitable recrystallization solvent or solvent pair.
2. Dissolution:
-
Place the crude aminothiophene in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to completely dissolve the solid.[2] This should be done on a hot plate with gentle swirling.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.[2]
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.[2]
Visualizations
Below are diagrams illustrating key decision-making processes in aminothiophene recrystallization.
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Troubleshooting common aminothiophene recrystallization issues.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 616-46-6: 2-Aminothiophene | CymitQuimica [cymitquimica.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Navigating the Decarboxylation of Thiophene Carboxylic Acids: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The decarboxylation of thiophene carboxylic acids is a critical transformation in the synthesis of numerous pharmaceutical intermediates and functional materials. However, this seemingly straightforward reaction is often plagued by side reactions that can significantly impact yield, purity, and scalability. This technical support center provides detailed troubleshooting guides and frequently asked questions to help you navigate and manage these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the decarboxylation of thiophene carboxylic acids and offers targeted solutions.
| Issue | Potential Cause(s) | Suggested Solutions & Optimization Strategies |
| Low or No Product Formation | 1. Insufficient Temperature: Thermal decarboxylation often requires high temperatures, but the optimal temperature can vary based on the substrate. 2. Inefficient Catalyst: For catalyzed reactions, the chosen catalyst (e.g., copper, silver) may be inactive or used in insufficient amounts.[1][2] 3. Unfavorable pH: The protonated form of the carboxylic acid is often more reactive towards decarboxylation.[3] | 1. Temperature Screening: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring the reaction progress by TLC, HPLC, or GC-MS.[4] 2. Catalyst Optimization: If using a catalyst, screen different copper or silver salts and ligands.[1][2] Ensure the catalyst is not poisoned and consider increasing the catalyst loading. 3. pH Adjustment: For certain mechanisms, particularly in solution, slightly acidic conditions may favor decarboxylation. However, strong acids can promote polymerization.[5] |
| Formation of Tarry, Polymeric Byproducts | 1. Excessive Heat: High temperatures can lead to thermal decomposition and polymerization of the thiophene ring. 2. Acid-Catalyzed Polymerization: Strong acidic conditions can induce polymerization of the thiophene ring or the decarboxylated product.[5] 3. Radical Reactions: At elevated temperatures, free radical mechanisms can lead to uncontrolled polymerization.[6][7] | 1. Lower Reaction Temperature: Use the minimum temperature required for efficient decarboxylation. 2. Avoid Strong Acids: If an acid is necessary, use a milder organic acid and screen concentrations. 3. Use of Radical Scavengers: In some cases, the addition of a radical scavenger may mitigate polymerization, although this can also inhibit desired radical-mediated decarboxylation pathways. 4. Solvent Choice: Use of a high-boiling, inert solvent can help to better control the reaction temperature and minimize intermolecular reactions. |
| Presence of Protodecarboxylation Product (Unsubstituted Thiophene) | 1. Proton Source Availability: The presence of protons in the reaction medium can lead to the replacement of the carboxyl group with a hydrogen atom. This is a known side reaction for heteroaromatic carboxylic acids.[1][8] 2. Catalyst-Mediated Protodecarboxylation: Some metal catalysts can facilitate protodecarboxylation in the presence of a proton source.[2][9] | 1. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents. 2. Aprotic Solvent: Employ an aprotic solvent to minimize the availability of protons. 3. Base Addition: The addition of a non-nucleophilic base can scavenge protons and suppress protodecarboxylation. |
| Ring-Opening or Desulfurization Byproducts | 1. Harsh Reaction Conditions: Very high temperatures or the use of certain reactive reagents (e.g., strong bases, organometallics) can lead to the cleavage of the thiophene ring. 2. Specific Catalysts: Some transition metal catalysts, particularly those used in cross-coupling reactions, can promote C-S bond activation and ring-opening. | 1. Milder Conditions: Reduce the reaction temperature and avoid the use of overly harsh reagents. 2. Catalyst Selection: Carefully select catalysts that are known to be selective for decarboxylation over C-S bond cleavage. For simple decarboxylation, thermal or mild copper-catalyzed methods are often preferred. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Reversible Reaction: In some cases, carboxylation can be a reversible process, although typically the equilibrium favors decarboxylation with the removal of CO2. | 1. Monitor Reaction Progress: Use analytical techniques like TLC, HPLC, or GC-MS to monitor the disappearance of the starting material.[10][4] 2. Ensure CO2 Removal: Conduct the reaction in an open system or under a gentle stream of inert gas to effectively remove CO2 and drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: Why is the decarboxylation of my thiophene carboxylic acid so slow compared to other aromatic carboxylic acids?
A1: The stability of the thiophene ring and the energy of the resulting carbanion intermediate play a crucial role. The formation of the thienyl anion intermediate during decarboxylation can be less favorable compared to other aromatic systems, leading to a higher activation energy and a slower reaction rate. The position of the carboxylic acid group (2- vs. 3-position) and the electronic nature of other substituents on the ring also significantly influence the ease of decarboxylation.[11]
Q2: I am observing a significant amount of my starting material being converted back from the decarboxylated product. What is happening?
A2: This is likely a case of carboxylation, the reverse reaction of decarboxylation. This can occur if there is a significant partial pressure of carbon dioxide in the reaction headspace. To prevent this, ensure that the CO2 produced during the reaction is efficiently removed, for example, by performing the reaction in an open vessel or with a gentle flow of an inert gas like nitrogen or argon.
Q3: Can the substituents on the thiophene ring affect the side reactions?
A3: Absolutely. Electron-donating groups can increase the electron density of the thiophene ring, potentially making it more susceptible to electrophilic attack and polymerization under acidic conditions. Conversely, electron-withdrawing groups can influence the stability of the carbanion intermediate, affecting the rate of decarboxylation and potentially favoring alternative reaction pathways. The steric bulk of substituents can also play a role in the reaction rate and selectivity.[12]
Q4: What is the best general method to decarboxylate a novel thiophene carboxylic acid?
A4: There is no single "best" method, as the optimal conditions are highly substrate-dependent. A good starting point is often thermal decarboxylation in a high-boiling solvent, as it is a simple method. If this fails or leads to significant decomposition, a copper-catalyzed method, such as using copper(I) oxide or copper(I) iodide with a ligand like 1,10-phenanthroline in a solvent like NMP or quinoline, is a common and often effective alternative.[2] It is always recommended to perform small-scale screening experiments to find the optimal conditions for your specific substrate.
Q5: How can I effectively monitor the progress of my decarboxylation reaction and identify the side products?
A5: A combination of analytical techniques is often most effective. Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For quantitative analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[10][4] HPLC is well-suited for separating the polar carboxylic acid starting material from the less polar decarboxylated product and non-volatile impurities.[10] GC-MS is excellent for identifying volatile products and byproducts.[10][4]
Experimental Protocols
Protocol 1: General Procedure for Thermal Decarboxylation
This protocol provides a general starting point for the thermal decarboxylation of thiophene carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the thiophene carboxylic acid (1.0 eq).
-
Solvent Addition: Add a high-boiling point, inert solvent (e.g., quinoline, diphenyl ether, or N-methyl-2-pyrrolidone) to achieve a concentration of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically ranging from 150 °C to 250 °C). The optimal temperature should be determined experimentally.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by taking aliquots for HPLC or GC-MS analysis until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If quinoline is used as a solvent, it can often be removed by washing with an acidic aqueous solution (e.g., 1 M HCl). The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product can be purified by column chromatography, distillation, or recrystallization.
Protocol 2: General Procedure for Copper-Catalyzed Decarboxylation
This protocol is a general guideline for copper-catalyzed decarboxylation, which often proceeds under milder conditions than thermal methods.
-
Reaction Setup: To a dry reaction vessel, add the thiophene carboxylic acid (1.0 eq), a copper catalyst (e.g., Cu₂O, CuI, or Cu powder; 5-20 mol%), and a ligand if required (e.g., 1,10-phenanthroline, quinoline; 10-40 mol%).
-
Solvent Addition: Add a dry, high-boiling aprotic solvent (e.g., NMP, DMF, or quinoline).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Heating: Heat the mixture to the desired temperature (typically 120-180 °C).
-
Reaction Monitoring: Follow the reaction progress by analytical techniques as described in Protocol 1.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and filtered to remove the catalyst. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified as needed.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the processes involved, the following diagrams illustrate the general decarboxylation pathway and a troubleshooting workflow.
Caption: A simplified workflow of the decarboxylation process and potential side reactions.
Caption: A decision tree to guide troubleshooting efforts in decarboxylation experiments.
References
- 1. Silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple protocol for Cu-catalyzed protodecarboxylation of (hetero)aromatic carboxylic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 9. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
Validation & Comparative
Validating the Potential of Novel Thiophene Compounds: A Comparative Guide to In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals.
The landscape of anticancer drug discovery is continually evolving, with thiophene derivatives emerging as a promising class of heterocyclic compounds.[1][2] Their versatile chemical structure allows for a broad range of biological activities, with many demonstrating potent cytotoxic effects against various cancer cell lines.[1][3] This guide provides a comparative overview for the validation of an in vitro anticancer cytotoxicity assay for novel thiophene derivatives, presenting key experimental data, detailed protocols for common cytotoxicity assays, and visual representations of relevant signaling pathways and experimental workflows.
Comparative Analysis of In Vitro Efficacy
The initial validation of novel thiophene compounds typically involves a battery of in vitro assays to determine their cytotoxic activity. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following tables summarize the in vitro anticancer activity of selected thiophene derivatives against various cancer cell lines, with comparisons to established anticancer drugs.
Table 1: In Vitro Anticancer Activity of Novel Thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Compound 480 | HeLa | Cytotoxicity Assay | 12.61 (µg/mL) | Paclitaxel | >33.42 (µg/mL) |
| Compound 480 | HepG2 | Cytotoxicity Assay | 33.42 (µg/mL) | Paclitaxel | >33.42 (µg/mL) |
| Thienopyrimidine 3b | HepG2 | MTT Assay | 3.105 ± 0.14 | Doxorubicin | Not specified |
| Thienopyrimidine 3b | PC-3 | MTT Assay | 2.15 ± 0.12 | Doxorubicin | Not specified |
| Thieno[3,2-b]pyrrole 4c | HepG2 | MTT Assay | 3.023 ± 0.12 | Doxorubicin | Not specified |
| Compound 7f | MIA PaCa-2 | MTT Assay | 4.86 | Doxorubicin | Not specified |
| Compound 8e | Mixed Panel | SRB Assay | 0.411 - 2.8 | - | - |
| Chalcone 3c | MCF-7 | MTT Assay | 5.52 | Doxorubicin | Not Specified |
| Compound 15b | A2780 (Ovarian) | MTT Assay | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
Note: The data indicates that various thiophene derivatives exhibit a range of cytotoxic activities against different cancer cell lines.[2][3] For instance, thienopyrimidine and thieno[3,2-b]pyrrole derivatives show potent activity in the low micromolar range against liver and prostate cancer cells.[3]
Table 2: IC50 Values of Standard Chemotherapeutic Agents
| Drug | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | HepG2 | 12.18 ± 1.89 |
| Doxorubicin | HeLa | 2.92 ± 0.57 |
| Doxorubicin | MCF-7 | 2.50 ± 1.76 |
| Cisplatin | A549 | 16.48 |
| Cisplatin | HCT116 | Not specified |
| Cisplatin | PC-3 | 6.0 (µg/ml) |
Note: IC50 values for standard drugs can vary between studies and experimental conditions.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for three common in vitro cytotoxicity assays: the MTT, SRB, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiophene derivatives (and reference drug)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives and reference drug in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (if applicable). Incubate for the desired exposure time (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.[8]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method based on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore, to the number of cells.[9]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Thiophene derivatives (and reference drug)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, carefully add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[10]
-
Washing: Wash the plates four times by submerging them in a basin of slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry at room temperature.[10]
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Removal of Unbound Dye: Immediately wash the plates four times with 1% acetic acid to remove unbound dye.[10]
-
Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution to each well and incubate for 5 minutes with shaking to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture supernatant. The amount of LDH released is proportional to the number of lysed cells.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiophene derivatives (and reference drug)
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes (for suspension cells) or directly collect the supernatant (for adherent cells). Transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used to correct for background absorbance.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Mandatory Visualizations
To further elucidate the experimental workflow and potential mechanisms of action of thiophene derivatives, the following diagrams are provided.
Caption: General experimental workflow for in vitro cytotoxicity assays.
Many thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiophene derivatives.
Another common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.
Caption: Simplified intrinsic apoptosis signaling pathway induced by thiophene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. LDH cytotoxicity assay [protocols.io]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 4-Aminothiophene-2-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Among the myriad of heterocyclic scaffolds, the 4-aminothiophene-2-carboxylic acid core has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of its analogs, supported by experimental data and detailed protocols to aid in the design of more potent and selective compounds.
The versatility of the thiophene ring system, a five-membered heterocycle containing a sulfur atom, has made it a cornerstone in medicinal chemistry.[1] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][2] This guide will delve into the nuanced relationships between the chemical structure of this compound analogs and their biological functions, with a particular focus on their roles as kinase inhibitors and anticancer agents.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the thiophene ring and the functional groups at the 2- and 4-positions. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs against several biological targets.
As Atypical Protein Kinase C (aPKC) Inhibitors
Atypical protein kinase C (aPKC) isoforms are crucial mediators in signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is implicated in various diseases, including cancer. One study explored a series of 2-amino-3-carboxy-4-phenylthiophene analogs as novel aPKC inhibitors. The key structural elements conferring inhibitory activity were identified, highlighting the importance of electron-donating moieties on the C-4 aryl group.
| Compound ID | R (C2-position) | X (C3-position) | Z (C4-Aryl position) | aPKCζ Inhibition (%) @ 10 µM |
| 1 | H | OEt | H | 75 |
| 2 | Boc | OEt | H | 20 |
| 3 | Ac | OEt | H | 35 |
| 4 | Bn | OEt | H | 55 |
| 5 | H | OBn | H | 85 |
| 6 | H | NHBn | H | 25 |
| 7 | H | OEt | 4-OMe | 90 |
| 8 | H | OEt | 4-F | 60 |
| 9 | H | OEt | 4-CN | 15 |
Data extracted from a study on 2-amino-3-carboxy-4-phenylthiophenes as aPKC inhibitors.
As Anticancer Agents
The this compound scaffold has also been investigated for its potential as an anticancer agent, with derivatives exhibiting cytotoxicity against various cancer cell lines. The tables below present the half-maximal inhibitory concentration (IC50) values for several analogs, demonstrating the impact of different substitutions on their anticancer potency.
Table 2.1: Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound ID | Target Cell Line | IC50 (µM) |
| 2b | Hep3B | 5.46 |
| 2d | Hep3B | 8.85 |
| 2e | Hep3B | 12.58 |
Data from a study on thiophene carboxamide derivatives as biomimetics of Combretastatin A-4.[3]
Table 2.2: Cytotoxicity of Aminothiophene Derivatives
| Compound ID | Target Cell Line | IC50 (µM) |
| SB-44 | PC-3 (Prostate) | 15.38 |
| SB-83 | HeLa (Cervical) | 20.12 |
| SB-200 | PC-3 (Prostate) | 34.04 |
Data from a study on the genotoxicity and anticancer effects of aminothiophene derivatives.[4]
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the biological pathways they modulate and the experimental procedures used to assess their activity.
Caption: Atypical PKC (aPKC) signaling pathway and the inhibitory action of this compound analogs.
Caption: General experimental workflow for SAR studies of this compound analogs.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis of 2-Aminothiophene-3-carbonitriles (Gewald Reaction)
The Gewald three-component reaction is a widely used and efficient method for the synthesis of 2-aminothiophenes.[5][6]
Materials:
-
A ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, or piperidine)
-
A suitable solvent (e.g., ethanol or dimethylformamide)
Procedure:
-
To a solution of the carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the basic catalyst (0.1-0.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.
In Vitro Atypical Protein Kinase C (aPKC) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of aPKC.
Materials:
-
Recombinant human aPKCζ enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well assay plates
-
A microplate reader capable of detecting fluorescence.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the aPKCζ enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based NF-κB Reporter Assay
This assay measures the inhibition of aPKC-mediated NF-κB activation in a cellular context.[1][7]
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
A stimulant to activate the NF-κB pathway (e.g., TNF-α).
-
Test compounds.
-
Luciferase assay reagent.
-
A luminometer.
Procedure:
-
Seed the HEK293 NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with TNF-α for 6-8 hours to induce NF-κB activation.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the EC50 value.
VEGF-Induced Endothelial Permeability Assay
This assay assesses the ability of compounds to inhibit the increase in vascular permeability induced by Vascular Endothelial Growth Factor (VEGF), a process in which aPKC is implicated.[8][9][10][11][12]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Endothelial cell growth medium.
-
Recombinant human VEGF.
-
FITC-dextran (fluorescein isothiocyanate-dextran).
-
Test compounds.
-
A fluorescence plate reader.
Procedure:
-
Culture HUVECs on the upper chamber of Transwell inserts until a confluent monolayer is formed.
-
Pre-treat the HUVEC monolayers with different concentrations of the test compounds for 1-2 hours.
-
Add VEGF to the lower chamber to stimulate the cells.
-
Add FITC-dextran to the upper chamber.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader.
-
An increase in fluorescence in the lower chamber corresponds to an increase in permeability. Calculate the percent inhibition of VEGF-induced permeability for each compound concentration.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition and cancer therapy. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific substitutions in modulating biological activity. By leveraging the provided comparative data and detailed experimental protocols, researchers can strategically design and synthesize next-generation analogs with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the journey from chemical synthesis to clinical application.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Evaluation of VEGF-Induced Vascular Permeability in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. In vitro analysis of VEGF-mediated endothelial permeability and the potential therapeutic role of Anti-VEGF in severe dengue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis for Researchers: 5-Aminothiophene-3-carboxylic Acid vs. Anthranilic Acid
In the landscape of medicinal chemistry and material science, the selection of appropriate molecular scaffolds is paramount to the successful development of novel compounds. Among the vast array of available building blocks, aromatic and heteroaromatic amino acids play a crucial role. This guide provides a detailed comparative analysis of two such compounds: 5-aminothiophene-3-carboxylic acid, a prominent heterocyclic, and its well-known carbocyclic analogue, anthranilic acid. This objective comparison, supported by experimental data and protocols, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Tabulated Comparison
The fundamental physicochemical properties of a molecule dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key properties of 5-aminothiophene-3-carboxylic acid and anthranilic acid.
| Property | 5-Aminothiophene-3-carboxylic Acid | Anthranilic Acid (2-Aminobenzoic Acid) |
| Molecular Formula | C₅H₅NO₂S | C₇H₇NO₂ |
| Molecular Weight | 143.17 g/mol | 137.14 g/mol |
| Appearance | Solid | White to pale-yellow crystalline powder[1] |
| Melting Point | Not readily available | 146-148 °C[2] |
| pKa (Carboxylic Acid) | Expected to be in the range of 3-5 | ~4.85[3] |
| pKa (Amino Group) | Expected to be around 9-10 (for the conjugate acid) | ~2.17 (for the protonated amine)[3] |
| Water Solubility | Moderately soluble | 0.572 g/100 mL at 25 °C[2] |
Chemical Structure and Reactivity
The structural differences between the thiophene and benzene rings are central to the distinct reactivity and electronic properties of these two molecules.
Anthranilic acid consists of a benzene ring with an amino and a carboxylic acid group in ortho positions.[2] This arrangement allows for intramolecular hydrogen bonding. The thiophene ring in 5-aminothiophene-3-carboxylic acid is a five-membered heterocycle containing a sulfur atom.[4] The sulfur atom influences the electronic distribution within the ring, making it electron-rich and affecting the acidity of the carboxylic acid and the basicity of the amine.
Both molecules undergo typical reactions of aromatic amines and carboxylic acids, such as esterification, amidation, and diazotization. The amino group in both compounds can be diazotized and used in subsequent coupling reactions, which is particularly relevant for the synthesis of azo dyes.[5] Anthranilic acid can be diazotized to form a diazonium cation, which is a versatile intermediate for generating benzyne or for synthesizing dyes like methyl red.[2] It also reacts with phosgene to produce isatoic anhydride, another important synthetic intermediate.[2]
Synthetic Routes: A Comparative Workflow
The synthesis of these two compounds follows distinct pathways, reflecting the nature of their core structures.
Anthranilic acid is commercially produced from phthalimide via the Hofmann rearrangement.[6] An alternative starting material is phthalic anhydride.[6]
The synthesis of 5-aminothiophene-3-carboxylic acid is a multi-step process that typically starts with a thiophene-3-carboxylic acid derivative.[4] The key steps involve the nitration of the thiophene ring, followed by the reduction of the nitro group to an amine.[4] Another versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction, which is a one-pot multicomponent reaction.[4]
Comparative Applications and Biological Activity
Both molecules serve as valuable starting materials in various fields, but their applications diverge based on the properties conferred by their respective aromatic systems.
Anthranilic Acid is a well-established intermediate in the production of azo dyes and saccharin.[2] Its esters are used in perfumes to create jasmine and orange scents.[2] In the pharmaceutical industry, it is a key precursor for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates (e.g., mefenamic acid), as well as for loop diuretics like furosemide.[2][7] Biologically, anthranilic acid is a precursor in the biosynthesis of the amino acid tryptophan.[3] Derivatives of anthranilic acid have shown a wide range of biological activities, including antimicrobial, antiviral, and insecticidal properties.[8][9]
5-Aminothiophene-3-carboxylic Acid and its derivatives are crucial building blocks in medicinal chemistry, particularly for the development of compounds with a broad spectrum of biological activities.[4][10] Derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors, and antimicrobial compounds.[10] The thiophene scaffold is a common feature in many biologically active molecules, and its ability to be readily functionalized allows for the fine-tuning of pharmacological properties.[10] In materials science, these compounds are used in the synthesis of organic dyes, particularly azo disperse dyes for hydrophobic fibers.[5]
Experimental Protocols
For researchers looking to work with these compounds, the following experimental protocols provide a starting point for synthesis and analysis.
Protocol 1: Synthesis of Anthranilic Acid from Phthalimide
This protocol is based on the Hofmann rearrangement.
Materials:
-
Phthalimide
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (5%)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Acetic acid
Procedure:
-
Dissolve 40 g of finely powdered phthalimide and 80 g of NaOH in 280 ml of water, ensuring the solution is cooled during dissolution.[11]
-
With agitation, add 400 g of a 5% NaOCl solution.[11]
-
Once the addition is complete, warm the solution for a few minutes at 80 °C to complete the reaction.[11]
-
Cool the solution and carefully neutralize it with HCl or H₂SO₄.[11]
-
Add an excess of strong acetic acid to precipitate the anthranilic acid.[11]
-
Filter the precipitate and wash it with water.[11]
-
The crude product can be recrystallized from hot water.[11]
Protocol 2: In Vitro Cytotoxicity MTT Assay for 5-Aminothiophene-3-carboxylic Acid Derivatives
This protocol is a standard method to assess the anticancer activity of compounds.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HCT-116)
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 hours).[12]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[10]
Conclusion
Both 5-aminothiophene-3-carboxylic acid and anthranilic acid are valuable bifunctional molecules with wide-ranging applications. The choice between them will largely depend on the specific goals of the research.
Anthranilic acid is a well-characterized, commercially available, and cost-effective starting material, particularly suitable for applications where the benzene core is desired, such as in the synthesis of established pharmaceuticals like NSAIDs and certain dyes.
5-Aminothiophene-3-carboxylic acid , on the other hand, offers access to a greater diversity of chemical space due to the presence of the thiophene ring. This heterocycle often serves as a bioisostere for the benzene ring, potentially offering improved metabolic stability, different binding interactions, and novel biological activities. For researchers in drug discovery aiming to develop new chemical entities, particularly in areas like oncology and infectious diseases, 5-aminothiophene-3-carboxylic acid and its derivatives represent a more exploratory and potentially more rewarding scaffold.
References
- 1. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to DFT Computational Studies on 2-Thiophene Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiophene carboxylic acid and its derivatives are a class of heterocyclic compounds that hold significant interest in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, have made them key scaffolds in drug discovery.[3][4] Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the structural, electronic, and spectroscopic properties of these molecules at the atomic level.[5] DFT calculations provide valuable insights into molecular stability, reactivity, and potential biological activity, thereby guiding the rational design of new and more potent derivatives.[6]
This guide provides a comparative analysis of recent DFT computational studies on various 2-thiophene carboxylic acid derivatives, including thiourea, carboxamide, and sulfonamide analogs. We will present key quantitative data in a structured format, detail the computational methodologies employed, and visualize critical workflows and conceptual relationships to offer a comprehensive overview for researchers in the field.
Computational and Experimental Protocols
The accuracy of DFT studies is highly dependent on the chosen functional and basis set. The studies reviewed in this guide have employed well-established methods to ensure reliable predictions of molecular properties.
Computational Methods:
-
Geometry Optimization and Electronic Properties: Most studies perform geometry optimizations using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid exchange-correlation functional.[3][5][6] This functional is known for its balanced accuracy in predicting the thermodynamic and vibrational properties of organic molecules.[7] Common basis sets include Pople's split-valence sets, such as 6-31G *[5], 6-31G(d,p) [3], and the triple-zeta 6-311G(d,p) [4][6], often augmented with diffuse and polarization functions (++G(d,p)) for better accuracy.[3] In some cases, solvent effects are incorporated using models like the SMD (Solvation Model based on Density) parameter set.[6] All geometry optimizations are confirmed by frequency calculations to ensure that the stationary points are true minima (i.e., no imaginary frequencies).[6][7]
-
Spectroscopic Simulations: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating excitation energies and oscillator strengths.[6] Theoretical FT-IR spectra are generated from the vibrational frequencies calculated at the same level of theory as the geometry optimization.[4][6]
-
Software: The Gaussian 09 software package is frequently cited as the tool used for carrying out these DFT calculations.[3][6]
Experimental Methods:
-
Spectroscopy: Experimental FT-IR spectra are often recorded to validate the theoretical calculations. A common technique is Attenuated Total Reflectance (ATR) using a spectrometer like the Nicolet iS10. Spectra are typically acquired in the 4000 cm⁻¹ to 600 cm⁻¹ range with a resolution of 4 cm⁻¹.[4]
Comparative Analysis of Molecular Properties
DFT calculations provide a wealth of quantitative data on the electronic structure and reactivity of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity.[4][8]
Table 1: Electronic Properties and Reactivity Descriptors of 2-Thiophene Carboxylic Acid Derivatives
| Derivative Class | Compound/Substituent | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Key Finding |
| Carboxamides [3] | 3-Amino (7a-c) | -5.58 to -5.91 | -1.99 to -2.08 | 3.71 to 3.83 | Highest energy gap, suggesting greater stability.[3] |
| 3-Hydroxy (3a-c) | -5.79 to -5.91 | -2.48 to -2.73 | 3.11 to 3.43 | Intermediate stability.[3] | |
| 3-Methyl (5a-c) | -5.62 to -5.84 | -2.25 to -2.53 | 3.11 to 3.31 | Lowest energy gap, suggesting higher reactivity.[3] | |
| Sulfonamides [2][6] | Compound 3 | N/A | N/A | 4.65 | Highest energy gap in the series, indicating the most stable compound.[2][6] |
| Compound 7 | N/A | N/A | 3.44 | Lowest energy gap in the series, indicating the least stable and most reactive compound.[2][6] | |
| Thioureas [8] | 4-OCH3 | N/A | N/A | Largest Gap | Highest stability and lowest reactivity in the series.[8] |
| Halogens (I > Br > Cl) | N/A | N/A | Intermediate | Reactivity is influenced by the electronegativity of the halogen.[4] | |
| 5-CH3 | N/A | N/A | Smallest Gap | Lowest stability and highest reactivity in the series.[8] | |
| Benzofused Acid [5] | 2-Thiophene Carboxylic Acid (TCA) | N/A | N/A | N/A | Parent compound for comparison. |
| Benzo[b]thiophene-2-carboxylic acid (BTCA) | N/A | N/A | Larger Gap (Implied) | Benzofused derivatives demonstrate increased stability compared to their parent heterocyclic acids.[5] |
Note: N/A indicates data not available in the cited abstract. The trends and key findings are reported as described in the source.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Thiophene Carboxylic Acid (TCA)
| Vibrational Mode | Experimental FT-IR[1] | Experimental FT-Raman[1] | Calculated (B3LYP/6-31G**)[1] |
| C-C stretching | 1528 | 1530 | 1526 |
| C-C stretching | - | 1413 | 1410 |
| C-C stretching | 1352 | 1354 | 1356 |
| C-H in-plane bending | 1283 | - | - |
| C-H in-plane bending | 1105 | 1114 | - |
| C-H in-plane bending | 1041 | - | - |
| C-S stretching | 647 | 637 | 649 |
The strong correlation between the experimentally observed and theoretically calculated vibrational frequencies validates the computational models used.[1]
Visualizing DFT Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate the logical flow of computational studies and the relationships between key theoretical concepts.
Caption: General workflow for a DFT computational study.
Caption: Relationship between FMOs and reactivity descriptors.
Conclusion
The comparative analysis of DFT studies on 2-thiophene carboxylic acid derivatives consistently demonstrates the utility of this computational approach in predicting molecular properties. Across different classes of derivatives, including carboxamides, sulfonamides, and thioureas, a clear correlation is established between the HOMO-LUMO energy gap and the molecule's predicted stability and reactivity.[3][6][8] For instance, studies show that amino-substituted carboxamides and methoxy-substituted thioureas exhibit larger energy gaps, suggesting greater chemical stability.[3][8] Conversely, derivatives with methyl substitutions tend to have smaller energy gaps, indicating higher reactivity.[3] The excellent agreement between calculated and experimental FT-IR vibrational frequencies further substantiates the validity of the B3LYP functional for these systems.[1] These computational insights are invaluable for the targeted design of novel 2-thiophene carboxylic acid derivatives with tailored electronic properties for applications in drug development and materials science.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. jchemlett.com [jchemlett.com]
- 8. sciforum.net [sciforum.net]
The Strategic Swap: A Comparative Guide to Bioisosteric Replacement of Carboxylic Acids in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The carboxylic acid moiety is a cornerstone of pharmacophore design, integral to the activity of numerous marketed drugs. However, its inherent physicochemical properties can also present significant challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential for toxicity. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while improving pharmacokinetic and toxicological profiles, is a powerful strategy to overcome these hurdles. This guide provides an objective comparison of common carboxylic acid bioisosteres, supported by experimental data and detailed methodologies.
At a Glance: Physicochemical and Pharmacokinetic Properties
The decision to replace a carboxylic acid is driven by the need to modulate key properties. The following table summarizes the typical effects of common bioisosteres compared to a parent carboxylic acid.
| Property | Carboxylic Acid (Reference) | Tetrazole | Acylsulfonamide | Hydroxamic Acid | 3-Hydroxyisoxazole |
| pKa | ~4-5 | ~4.5-5.5 | ~4-6 | ~8-9 | ~4-5 |
| logD7.4 | Variable (generally low) | Generally higher | Higher | Variable | Higher |
| Permeability (PAMPA) | Low | Variable (can be lower) | Higher | Higher | Higher |
| Metabolic Stability (Glucuronidation) | Susceptible | Less susceptible | Resistant | Susceptible (O-glucuronidation) | Generally more stable |
| Plasma Protein Binding | Variable (often high) | Variable (can be high) | Variable | Generally lower | Variable |
In-Depth Comparison: A Case Study on a Phenylpropionic Acid Scaffold
To provide a direct comparison, the following data is summarized from a study that systematically evaluated various bioisosteres on a consistent phenylpropionic acid scaffold.[1] This approach minimizes the influence of other structural changes, offering a clearer picture of the bioisostere's impact.
| Bioisostere | pKa | logD7.4 | Permeability (logPapp) |
| Carboxylic Acid | 4.76 | -1.65 | -6.8 |
| Tetrazole | 4.89 | -1.55 | -7.2 |
| Acylsulfonamide | 5.20 | -0.52 | -6.1 |
| Hydroxamic Acid | 9.10 | -1.03 | -6.5 |
| 3-Hydroxyisoxazole | 4.20 | -1.00 | -6.3 |
Note: The data presented are representative values and can vary depending on the specific molecular scaffold.
Visualizing the Strategy: A Workflow for Bioisosteric Replacement
The process of selecting and evaluating a carboxylic acid bioisostere is a systematic endeavor. The following diagram illustrates a typical workflow.
Case Study: Losartan - A Tetrazole Triumph
A prominent example of successful carboxylic acid bioisosterism is the angiotensin II receptor antagonist, Losartan. In its development, the carboxylic acid precursor exhibited potent in vitro activity but poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring maintained the necessary acidic pKa for receptor interaction while significantly improving its pharmacokinetic profile, leading to a successful oral medication.[2]
| Compound | Angiotensin II Receptor Binding (IC50) | Oral Bioavailability (in rats) |
| Carboxylic Acid Precursor | ~10 nM | Low |
| Losartan (Tetrazole) | ~20 nM | Significantly Improved |
Signaling Pathway of the Angiotensin II Receptor
Losartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). The binding of angiotensin II to the AT1 receptor normally triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure. Losartan competitively inhibits this binding.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of carboxylic acid bioisosteres. The following sections provide standardized protocols for key in vitro assays.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Preparation: A stock solution of the test compound (typically 1-5 mM) is prepared in a suitable co-solvent (e.g., methanol or DMSO) if not fully soluble in water. The solution is then diluted with water to the final desired concentration, ensuring the co-solvent percentage is low (e.g., <2%) to minimize its effect on pKa.
-
Titration: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C) and stirred. A calibrated pH electrode is immersed in the solution. The titration is performed by adding small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) and recording the pH after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. Alternatively, derivative plots (e.g., d(pH)/dV) can be used to accurately locate the equivalence point.
Determination of logD7.4 by the Shake-Flask Method
Objective: To determine the distribution coefficient of a compound between n-octanol and an aqueous buffer at pH 7.4.
Methodology:
-
Preparation: A buffered aqueous solution at pH 7.4 (e.g., phosphate-buffered saline) and n-octanol are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Partitioning: A known amount of the test compound is dissolved in the aqueous buffer. An equal volume of the pre-saturated n-octanol is added. The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The logD7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Plate Preparation: A 96-well filter plate (donor plate) with a porous support is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with a buffer solution (pH 7.4).
-
Compound Addition: The test compound is dissolved in the same buffer as the acceptor plate and added to the wells of the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specific period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor chamber.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium)) where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (as a source of co-factors), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reaction Initiation: The reaction is initiated by adding the test compound (at a low concentration, e.g., 1 µM) to the pre-warmed incubation mixture.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the linear portion of the natural log plot of the percentage remaining versus time.
Plasma Protein Binding Assessment by Equilibrium Dialysis
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane (that allows the passage of small molecules but not proteins) is used.
-
Sample Preparation: One chamber is filled with plasma (e.g., human plasma) containing a known concentration of the test compound. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling and Analysis: After equilibration, samples are taken from both the plasma and buffer chambers. The total concentration in the plasma chamber and the concentration of the unbound compound in the buffer chamber are determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the total concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
References
comparing the efficacy of different catalysts for aminothiophene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and materials science, is most commonly achieved through the Gewald multicomponent reaction. The efficacy of this reaction is heavily reliant on the choice of catalyst. This guide provides a comparative overview of various catalytic systems, presenting quantitative performance data, detailed experimental protocols, and a standardized workflow for catalyst evaluation.
Comparative Efficacy of Catalysts
The selection of a catalyst for aminothiophene synthesis impacts reaction yield, time, and conditions. Below is a summary of the performance of several reported catalysts under optimized conditions.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Heterogeneous Catalysts | ||||||
| ZnO nanoparticles (2.5 mol%) | Aldehydes/Ketones, Malonodinitrile, Sulfur | - | 100 | 6 h | 37-86 | [1] |
| NaAlO₂ | Ketones, Nitriles, Sulfur | Ethanol | Reflux | 10 h | 26-94 | [1][2] |
| ZnO/nanoclinoptilolite (0.05 g) | Ketones/Aldehydes, Malonodinitrile | - | 100 | 4 h | 30-76 | [1] |
| MgO-CeO₂ nanocomposite | Ketones, Cyanoacetamide, Sulfur | Ethanol | Reflux | 10 h | 76-89 | [1] |
| ZnFe₂O₄ nanoparticles | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| CaO | Ketones, Active nitrile/ester, Sulfur | Ethanol | Reflux | 1-1.5 h | Moderate to Good | [3] |
| KF-alumina | Ketones, Cyanoacetate/Malononitrile, Sulfur | Not specified | MW | Short | Good | [4] |
| Homogeneous Catalysts | ||||||
| Copper(II) acetate (10 mol%) | Thioamides, Alkynes | Dimethylacetamide | 80 | 4-6 h | 38-91 | [1] |
| Organocatalysts | ||||||
| L-proline (10 mol%) | Ketones, Active methylene compounds, Sulfur | DMF | 60 | Not specified | up to 84 | [5][6] |
| Piperidinium borate (Pip borate) (20 mol%) | Cyclohexanone, Malononitrile, Sulfur | Ethanol/Water (9:1) | 100 | 20-25 min | 96 | [7] |
| N-methylpiperazine-functionalized polyacrylonitrile fiber (8.0 mol%) | 2,5-dihydroxy-1,4-dithiane, Activated nitriles | Not specified | 80 | 2-4 h | 65-91 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the Gewald synthesis of 2-aminothiophenes using different types of catalysts.
General Procedure for Heterogeneous Catalysis (e.g., using NaAlO₂)
-
Reactant Mixture: To a round-bottom flask, add the ketone (1 mmol), the active methylene nitrile (1 mmol), elemental sulfur (1.2 mmol), and ethanol (5 mL).
-
Catalyst Addition: Introduce the solid catalyst (e.g., NaAlO₂, typically 5-10 mol%).
-
Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aminothiophene.[1][2]
General Procedure for Homogeneous Catalysis (e.g., using Copper(II) acetate)
-
Reactant Mixture: In a sealed tube, combine the thioamide (0.5 mmol), alkyne (1.0 mmol), and copper(II) acetate (10 mol%).
-
Solvent Addition: Add dimethylacetamide (2 mL) to the mixture.
-
Reaction: Heat the reaction mixture at 80 °C for the specified time (typically 4-6 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the pure 2-aminothiophene.[1]
General Procedure for Organocatalysis (e.g., using L-proline)
-
Reactant Mixture: To a solution of the ketone (1.0 equiv) and the active methylene compound (1.0 equiv) in DMF, add L-proline (10 mol%).
-
Sulfur Addition: Add elemental sulfur (1.1 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction's completion by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization or column chromatography.[5]
Visualizing the Experimental Workflow
A standardized workflow is essential for the systematic comparison of catalyst efficacy. The following diagram illustrates a typical experimental process for evaluating and comparing different catalysts for aminothiophene synthesis.
Caption: Experimental workflow for comparing catalyst efficacy in aminothiophene synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. thieme-connect.com [thieme-connect.com]
A Comparative Guide to In Silico ADME Prediction for Novel Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Tools in Predicting the ADME Properties of Novel Thiophene-Based Compounds.
The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage failures. In silico computational models offer a rapid and cost-effective approach to predict these properties for novel chemical entities. This guide provides a comparative analysis of two distinct sets of novel thiophene derivatives, with their ADME properties predicted using two different computational platforms: Molecular Operating Environment (MOE) and the SwissADME web tool. The presented data, extracted from recent peer-reviewed studies, offers insights into the predictive capabilities of these tools for this important class of heterocyclic compounds.
Comparative Analysis of Predicted ADME Properties
The following tables summarize the in silico ADME properties of two series of novel thiophene derivatives, as predicted by MOE and SwissADME.
Study 1: Thiophene Derivatives Predicted using Molecular Operating Environment (MOE)
The ADME properties of three novel 3-aminothiophene derivatives were predicted using the Molecular Operating Environment (MOE) software. These compounds were investigated for their potential anticancer activities.
| Compound ID | Structure | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | H-bond Donors | H-bond Acceptors |
| 5 | 5-acetyl-4-amino-N-(4-(dimethylamino)phenyl)-3-methylthiophene-2-carboxamide | 347.45 | 3.12 | 98.27 | 2 | 5 |
| 6 | 3-amino-N-(4-(dimethylamino)phenyl)-5-benzoyl-4-phenylthiophene-2-carboxamide | 455.58 | 5.34 | 98.27 | 2 | 5 |
| 7 | Ethyl 3-amino-5-benzoyl-2-(4-(dimethylamino)phenylcarbamoyl)-4-phenylthiophene-3-carboxylate | 513.63 | 5.89 | 124.36 | 2 | 6 |
Study 2: Thiophene-Bearing Pyrimidine Derivatives Predicted using SwissADME
The ADME properties of a series of novel thiophene-bearing pyrimidine derivatives were calculated using the SwissADME web tool. These compounds were synthesized and evaluated for their potential anti-inflammatory effects.
| Compound ID | Structure | Molecular Weight ( g/mol ) | logP (iLOGP) | TPSA (Ų) | H-bond Donors | H-bond Acceptors | GI Absorption | BBB Permeant |
| 4a | 4-(4-chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 301.79 | 3.84 | 64.59 | 1 | 3 | High | Yes |
| 4b | 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 297.37 | 3.01 | 73.82 | 1 | 4 | High | Yes |
| 4c | 4-phenyl-6-(thiophen-2-yl)pyrimidin-2-amine | 267.34 | 3.16 | 64.59 | 1 | 3 | High | Yes |
| 4d | 4-(thiophen-2-yl)-6-(p-tolyl)pyrimidin-2-amine | 281.37 | 3.54 | 64.59 | 1 | 3 | High | Yes |
| 4e | 4-(4-nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 312.34 | 3.03 | 109.39 | 1 | 5 | High | Yes |
Experimental Protocols
Detailed methodologies for the synthesis of the novel thiophene derivatives are provided below, as described in the cited studies.
Synthesis of 3-Aminothiophene Derivatives (Compounds 5, 6, and 7)
The synthesis of the 3-aminothiophene derivatives involved a multi-step process. The key step for the formation of the thiophene ring was a Gewald-type reaction. For instance, the synthesis of compound 5 was achieved by reacting N-(4-(dimethylamino)phenyl)-3-oxobutanamide with cyanomethylidene-triphenylphosphorane and elemental sulfur in the presence of a base. The resulting aminothiophene was then further modified to yield the final product. The synthesis of compounds 6 and 7 followed a similar synthetic strategy, starting from appropriately substituted precursors. The reaction mixtures were typically refluxed in ethanol, and the products were purified by recrystallization.
Synthesis of Thiophene-Bearing Pyrimidine Derivatives (Compounds 4a-e)
The thiophene-bearing pyrimidine derivatives were synthesized from chalcone precursors. The synthesis involved a two-step process:
-
Chalcone Synthesis: Substituted acetophenones were reacted with thiophene-2-carbaldehyde in the presence of a base (e.g., NaOH) in an alcoholic solvent to yield the corresponding chalcones.
-
Pyrimidine Ring Formation: The synthesized chalcones were then reacted with urea in the presence of a base to form the final thiophene-bearing pyrimidine derivatives. The reaction progress was monitored by thin-layer chromatography, and the final products were purified by recrystallization from a suitable solvent like ethanol.
Visualization of the In Silico ADME Prediction Workflow
The following diagram illustrates the general workflow for the in silico prediction of ADME properties for novel chemical compounds.
Caption: Workflow of in silico ADME prediction for novel compounds.
A Comparative Crystallographic Guide to 4-Aminothiophene-2-carboxylic Acid Derivatives and Related Isomers
For Researchers, Scientists, and Drug Development Professionals
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for selected aminothiophene carboxylate derivatives. These derivatives, while not exact matches to the 4-amino-2-carboxylic acid substitution pattern, provide valuable structural insights into the aminothiophene core.
| Compound Name | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | Ethyl 2-amino-4-methylthiophene-3-carboxylate |
| Chemical Formula | C₁₅H₁₅NOS | C₁₃H₁₂ClNOS | C₈H₁₁NO₂S |
| Molecular Weight | 257.34 | 265.75 | 185.24 |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | Pna2₁ | P2₁/c | P-1 |
| a (Å) | 9.2080(4) | 10.6092(8) | 7.664(3) |
| b (Å) | 14.0485(7) | 10.8355(8) | 9.771(4) |
| c (Å) | 10.3826(6) | 11.1346(9) | 13.049(5) |
| α (°) | 90 | 90 | 81.39(3) |
| β (°) | 90 | 98.643(6) | 87.21(3) |
| γ (°) | 90 | 90 | 73.18(3) |
| Volume (ų) | 1342.5(1) | 1264.1(2) | 918.4(6) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.274 | 1.394 | 1.341 |
| Reference | [1] | [1] | [2][3][4] |
Experimental Protocols
Synthesis of Aminothiophene Carboxylic Acid Derivatives (Gewald Reaction)
The Gewald three-component reaction is a widely employed and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[5][6][7][8]
Materials:
-
A suitable ketone or aldehyde
-
An active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, diethylamine, piperidinium borate)
-
Anhydrous ethanol
Procedure:
-
To a solution of the ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in anhydrous ethanol, add the basic catalyst (1 equivalent).
-
To this mixture, add elemental sulfur (1 equivalent) in portions.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 50°C) for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][3][4]
Single Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethyl acetate or ethanol.[2][3][4]
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected at a controlled temperature (e.g., 130 K or 293 K) using a diffractometer equipped with a suitable radiation source (e.g., Cu Kα or Mo Kα).
-
The collected data are processed, and corrections for Lorentz-polarization effects and absorption are applied.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from difference Fourier maps and refined isotropically, or placed in calculated positions.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and crystallographic analysis of aminothiophene derivatives.
Potential Signaling Pathways
4-Aminothiophene-2-carboxylic acid derivatives have been investigated for various biological activities, including anti-inflammatory and anticancer effects. The following diagrams illustrate potential signaling pathways that may be modulated by these compounds.
Anti-inflammatory Action via COX Inhibition
Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the arachidonic acid cascade that produces pro-inflammatory prostaglandins.[9][10][11][12][13]
Caption: Inhibition of COX enzymes by aminothiophene derivatives can block the synthesis of prostaglandins, thereby reducing inflammation.
Anticancer Activity via VEGFR-2 Signaling Inhibition
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is crucial for angiogenesis, a process essential for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.[14][15][16][17]
Caption: Aminothiophene derivatives may inhibit the VEGFR-2 signaling pathway, leading to a reduction in tumor-associated angiogenesis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Aminothiophene-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 4-Aminothiophene-2-carboxylic acid (CAS Number: 89499-38-7), ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is classified as a combustible solid and is harmful if swallowed.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is designated with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, or may be harmful if ingested.[1] The primary hazard statement associated with this compound is H302: Harmful if swallowed.[1]
Key Precautionary Measures:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink, or smoke when using this product.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Step-by-Step Disposal Protocol
The mandated disposal procedure for this compound is to treat it as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including weighing papers, gloves, and disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless their compatibility has been verified.
2. Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Ensure waste containers are securely closed when not in use.
-
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment.
3. Final Disposal:
-
The precautionary statement P501 explicitly directs that the contents and container must be disposed of at an approved waste disposal plant.[1]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data for Disposal
At present, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound, nor are there established protocols for its chemical neutralization for disposal purposes. The standard procedure is to handle the compound in its original or diluted form as hazardous waste.
| Parameter | Value | Source |
| GHS Hazard Code | H302 (Harmful if swallowed) | Sigma-Aldrich[1] |
| GHS Precautionary Code (Disposal) | P501 (Dispose of contents/container to an approved waste disposal plant) | Sigma-Aldrich[1] |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich[1] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
